4-Hydroxycephalotaxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSKPPYUIBULOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701004850 | |
| Record name | 4-Hydroxycephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84567-08-8 | |
| Record name | Cephalotaxine, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084567088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxycephalotaxine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycephalotaxine is a naturally occurring alkaloid isolated from the evergreen tree Cephalotaxus fortunei. As a member of the Cephalotaxus alkaloids, a class of compounds known for their significant biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a summary of the current, albeit limited, understanding of its biological effects. While extensive research on its specific mechanism of action is still required, this document consolidates the available data to serve as a foundational resource for the scientific community.
Chemical Structure and Identification
This compound is a pentacyclic alkaloid. Its core structure is closely related to cephalotaxine, distinguished by the presence of a hydroxyl group at the C-4 position.
Chemical Structure:
IUPAC Name: (1S,3aS,14bS)-1-hydroxy-10-methoxy-3,3a,4,5,6,7-hexahydro-1H-[]dioxolo[4,5-h]pyrrolo[2,1-b][]benzazepin-14b(2H)-ol
CAS Number: 84567-08-8[2]
Molecular Formula: C₁₈H₂₁NO₅[2][3]
Molecular Weight: 331.36 g/mol [4]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 135-137 °C | [3] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [] |
Spectral Data
The structural elucidation of this compound was achieved through spectral analysis. The key spectral data are presented below.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 331, consistent with its molecular formula. Key fragmentation patterns are also observed.[3]
| Fragment (m/z) | Relative Intensity |
| 331 (M+) | 9% |
| 314 | 36% |
| 300 | 6% |
| 298 | 3% |
| 282 | 6% |
| 216 | 6% |
| 109 | 100% |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6.54 | s | Aromatic H |
| 7.28 | s | Aromatic H |
| 3.60 | s | Methoxy (OCH₃) |
| 1.80-1.90 | br s | 2 x OH (D₂O exchangeable) |
Note: A complete, detailed assignment of all protons is not available in the cited literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Biological Activity
While many Cephalotaxus alkaloids, particularly the esters of cephalotaxine, have demonstrated significant antileukemic and anticancer properties, specific cytotoxic data for this compound is limited. The parent compound, cephalotaxine, is generally considered inactive, with its esters being the active derivatives.[5] Further investigation is required to determine the antiproliferative and cytotoxic potential of this compound against various cancer cell lines.
Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been elucidated. Research on the parent compound, cephalotaxine, has shown that it can induce apoptosis in leukemia cells through the mitochondrial pathway and by inhibiting autophagy flux.[6] It is plausible that this compound may share some mechanistic similarities, but dedicated studies are necessary to confirm this. No specific signaling pathways modulated by this compound have been identified to date.
Experimental Protocols
Isolation of this compound from Cephalotaxus fortunei
A detailed, step-by-step protocol for the isolation of this compound is not available. The original literature describes the isolation through "repeated chromatography of an alkaloidal fraction of the ethanolic extract" of Cephalotaxus fortunei.[3][5] A generalized workflow for such an isolation is depicted below.
Total Synthesis
A specific, detailed experimental protocol for the total synthesis of this compound is not currently available in the scientific literature. Synthetic routes have been established for the parent compound, cephalotaxine, which could potentially be adapted for the synthesis of its 4-hydroxy derivative.
Conclusion and Future Directions
This compound is a structurally characterized natural product with potential for further pharmacological investigation. The current body of knowledge provides a foundation for its chemical identity and some of its properties. However, significant gaps remain, particularly concerning its biological activity, mechanism of action, and detailed synthetic and isolation protocols.
Future research should focus on:
-
Comprehensive Spectral Analysis: Acquisition and full assignment of ¹³C NMR and IR spectra.
-
Cytotoxicity Screening: Evaluation of the antiproliferative effects of this compound against a panel of human cancer cell lines to determine its IC₅₀ values.
-
Mechanism of Action Studies: Investigation into its effects on cell cycle, apoptosis, and key signaling pathways in cancer cells.
-
Development of a Total Synthesis Route: Establishment of a reproducible and scalable synthetic method to enable further biological studies.
-
Protocol Optimization: Detailed documentation and optimization of the isolation procedure from its natural source.
Addressing these areas will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
References
- 2. This compound CAS#: 84567-08-8 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of 4-Hydroxycephalotaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds. First identified in Cephalotaxus fortunei, this molecule is a hydroxylated derivative of cephalotaxine, a core structure for several compounds with notable biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the foundational studies, outlines generalized experimental protocols for its extraction and purification from natural sources, and presents its known physicochemical properties.
Introduction
The genus Cephalotaxus, commonly known as plum yews, has been a rich source of unique alkaloids, with cephalotaxine and its esters being the most prominent examples. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the realm of oncology. This compound was first reported as a new alkaloid isolated from Cephalotaxus fortunei in a study titled "Studies on the Alkaloids of Cephalotaxus. III. This compound, a New Alkaloid From Cephalotaxus fortunei"[1]. Its structure was elucidated through spectral analysis and comparison with the well-characterized cephalotaxine[1]. This discovery expanded the known diversity of Cephalotaxus alkaloids and opened avenues for further investigation into the structure-activity relationships of this class of compounds.
Physicochemical Properties
This compound is a white crystalline solid with a melting point of 135-137°C[1]. Its molecular formula has been determined to be C18H21NO5[1]. The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
| Property | Value | Reference |
| Molecular Formula | C18H21NO5 | [1] |
| Molecular Weight | 331.36 g/mol | |
| Melting Point | 135-137°C | [1] |
| Appearance | White powder/crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
While the original full-text publication with detailed experimental specifics for this compound is not widely available, a generalized protocol for the isolation of alkaloids from Cephalotaxus species can be constructed based on established methodologies for related compounds. The following is a representative procedure.
Extraction of Crude Alkaloids
-
Plant Material Preparation: The bark of Cephalotaxus fortunei is air-dried and pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Partitioning:
-
The crude alcoholic extract is concentrated under reduced pressure to yield a thick syrup.
-
The residue is then suspended in a dilute acidic solution (e.g., 1-5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is washed with a nonpolar organic solvent (e.g., petroleum ether or hexane) to remove neutral and weakly acidic impurities.
-
The acidic aqueous layer is then basified with a weak base (e.g., ammonia solution or sodium carbonate) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as chloroform or dichloromethane.
-
-
Crude Alkaloid Fraction: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the crude alkaloid fraction.
Isolation of this compound by Chromatography
The isolation of this compound from the crude alkaloid mixture is achieved through repeated chromatographic techniques[1].
-
Column Chromatography:
-
The crude alkaloid fraction is subjected to column chromatography on a silica gel stationary phase.
-
Elution is performed using a gradient of a nonpolar solvent and a polar solvent, such as a chloroform-methanol mixture. The polarity of the mobile phase is gradually increased to separate the different alkaloids based on their affinity for the stationary phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.
-
A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid.
-
The elution can be isocratic or a gradient, optimized to achieve baseline separation of this compound from other co-eluting compounds.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
-
Characterization
The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule, revealing key structural features.
-
¹³C NMR: Shows the number and types of carbon atoms present.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Melting Point Determination: The melting point of the purified compound is measured and compared to the reported value.
Visualizations
Experimental Workflow for Isolation
References
An In-depth Technical Guide to 4-Hydroxycephalotaxine (CAS: 84567-08-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds.[][2][3] First isolated from the bark of Cephalotaxus fortunei, this tetracyclic compound shares a core structure with other biologically active alkaloids, including the potent antileukemic agent homoharringtonine.[2][4][5] While not as extensively studied as some of its esterified analogues, this compound has demonstrated noteworthy cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in oncology and drug discovery. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and what is known about its mechanism of action.
Physicochemical Properties
This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 84567-08-8 | N/A |
| Molecular Formula | C₁₈H₂₁NO₅ | [] |
| Molecular Weight | 331.36 g/mol | [] |
| Appearance | Powder | [3] |
| Melting Point | 135-137 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [][3] |
| Chemical Structure | A tetracyclic alkaloid backbone with a benzazepine ring system and an azaspiranic 1-azaspiro[4.4]nonane unit. | [4] |
Biological Activity
The primary biological activity reported for this compound is its cytotoxicity against cancer cells. While research is ongoing, the available data indicates potential for this compound as an anticancer agent.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below. It is important to note that while cephalotaxine itself is inactive, derivatives like this compound show significant activity.[6]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Control | Control IC₅₀ (µg/mL) | Reference |
| BT474 | Breast Cancer | 4.7 | Doxorubicin hydrochloride | 0.08 | [7] |
| CHAGO | Lung Cancer (undifferentiated) | 5.7 | Doxorubicin hydrochloride | 2.3 | [7] |
| HepG2 | Liver Cancer | 6.5 | Doxorubicin hydrochloride | 0.9 | [7] |
| Kato3 | Gastric Cancer | 5.3 | Doxorubicin hydrochloride | 1.7 | [7] |
| SW620 | Colorectal Adenocarcinoma | 5.6 | Doxorubicin hydrochloride | 1.1 | [7] |
| KB | Nasopharynx Carcinoma | 14-31 (for related compounds) | N/A | N/A | [8] |
Antiviral Activity
Currently, there is limited specific information available in the public domain regarding the antiviral activity of this compound. However, the parent compound, cephalotaxine, has shown activity against the Zika virus (ZIKV).[9] Further research is required to determine if this compound shares or exceeds this antiviral potential.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the broader class of Cephalotaxus alkaloids. The well-studied derivative, homoharringtonine, is known to inhibit protein synthesis at the ribosomal level.[4][10] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism, although further investigation is needed to confirm this.
The logical relationship for the proposed mechanism of action, based on related compounds, can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on the literature for related compounds, the following outlines general methodologies that would be applicable.
Isolation of this compound from Cephalotaxus fortunei
This compound is a minor alkaloid component of Cephalotaxus fortunei.[2] Its isolation involves extraction and chromatographic separation.
Protocol Outline:
-
Extraction: The dried and powdered bark of C. fortunei is extracted with ethanol.[2]
-
Fractionation: The crude ethanolic extract is subjected to repeated chromatographic techniques to separate the alkaloidal fraction.[2][5]
-
Purification: The fraction containing this compound is further purified using column chromatography, often with silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.[2]
The general workflow for the isolation and purification can be visualized as follows:
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.
Protocol Outline:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Analytical Methods
Standard analytical techniques are employed for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and quantification of this compound from complex mixtures.
-
Mass Spectrometry (MS): Used for the determination of the molecular weight and structural elucidation. This compound can also serve as an internal standard for mass spectrometry-based assays.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the molecule.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While its mechanism of action is not yet fully understood, it likely shares similarities with other Cephalotaxus alkaloids that are known protein synthesis inhibitors. Further research is warranted to fully explore its therapeutic potential, including more extensive in vivo studies, elucidation of its specific molecular targets and signaling pathways, and investigation into its potential antiviral properties. The development of efficient synthetic routes would also be beneficial for producing larger quantities for preclinical and clinical evaluation.
References
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 84567-08-8 [amp.chemicalbook.com]
- 4. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. New alkaloids from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of 4-Hydroxycephalotaxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycephalotaxine, a naturally occurring alkaloid isolated from the bark of Cephalotaxus fortunei, represents a compound of significant interest within the scientific community, particularly in the fields of natural product chemistry and oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical and spectral data, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising molecule.
Physicochemical Properties
This compound is a crystalline solid with a defined melting point and characteristic solubility profile. The presence of a hydroxyl group on the aromatic ring distinguishes it from its parent compound, cephalotaxine, and influences its polarity and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₅ | [1] |
| Molecular Weight | 331.36 g/mol | [1] |
| Appearance | Powder | [2] |
| Melting Point | 135-137 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |
| Source | Barks of Cephalotaxus fortunei | [1][2] |
Chemical Reactivity and Synthesis
The chemical structure of this compound, featuring a hydroxylated aromatic ring, a tertiary amine, an ester, and a complex polycyclic framework, provides multiple sites for chemical modification. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic aromatic substitution reactions.[2] Furthermore, the ester group is capable of hydrolysis.[2] The hydroxyl group has been utilized to generate various ester and ether derivatives, often with high yields.[2]
While the total synthesis of the parent compound, cephalotaxine, has been extensively studied and achieved through various routes, specific synthetic pathways culminating in this compound are less commonly reported.[3][4][5][6][7][8] The synthesis of this compound would likely involve a late-stage oxidation of the aromatic ring of a cephalotaxine precursor or the incorporation of a protected hydroxyl group from an early-stage building block.
Spectral Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 2: Spectral Data of this compound
| Technique | Data | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 331 | [1] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 3.60 (s, 3H, -OCH₃), 6.54 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 1.80-1.90 (br s, 2H, D₂O exchangeable) | [1] |
A detailed analysis of the mass spectrum indicates a molecular ion peak at m/z 331, consistent with the molecular formula C₁₈H₂₁NO₅.[1] The ¹H NMR spectrum reveals key structural features, including a methoxy group and two aromatic protons. The absence of a proton signal corresponding to the C4 position, when compared to the spectrum of cephalotaxine, is a key indicator of hydroxylation at this position.[1]
Experimental Protocols
Isolation of this compound from Cephalotaxus fortunei
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
The process begins with the extraction of the plant material with ethanol. The resulting extract is then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The crude alkaloid mixture is then purified using repeated column chromatography to yield this compound.[1]
Biological Activity and Potential Applications
Anticancer Activity
While many Cephalotaxus alkaloids, particularly the harringtonine esters, have demonstrated significant antileukemic activity, the specific cytotoxic and anticancer properties of this compound are not as extensively documented.[1] However, related compounds with hydroxylated aromatic rings often exhibit interesting biological activities, suggesting that this compound is a promising candidate for further investigation in cancer research. Studies on other "4-hydroxy" compounds have shown modulation of the actomyosin cytoskeleton to reduce metastasis and induction of apoptosis in various cancer cell lines, providing potential avenues for investigating the mechanism of this compound.[9]
Use as an Analytical Standard
This compound serves as a valuable internal standard in the development of mass spectrometry-based assays, such as those using LC-MS or GC-MS platforms. Its use facilitates the optimization of sample preparation protocols, chromatographic separation conditions, and mass spectrometry parameters to achieve maximum resolution and sensitivity for the detection of related alkaloids in complex biological matrices.[2]
Logical Relationship for Analytical Standard Application
Caption: Role of this compound as an internal standard.
Future Directions
This compound remains a molecule with untapped potential. Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and stereoselective total synthesis would provide a reliable source of the compound for further studies and enable the creation of novel analogs.
-
Comprehensive Biological Evaluation: A thorough investigation of its cytotoxic and anticancer activities against a broad panel of cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its potential therapeutic applications.
-
Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion, and toxicity profiles.
By addressing these research gaps, the scientific community can fully explore the therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formal synthesis of cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. researchgate.net [researchgate.net]
- 7. A formal total synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Hydroxycephalotaxine in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Hydroxycephalotaxine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a natural alkaloid isolated from plants of the Cephalotaxus genus.[1][2] A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals engaged in its extraction, purification, formulation, and biological activity screening. This document summarizes the available solubility data, presents detailed experimental protocols for its determination, and outlines the key factors influencing its behavior in various organic solvents.
Qualitative Solubility Data
Currently, publicly available literature provides qualitative solubility information for this compound rather than specific quantitative values (e.g., mg/mL at a given temperature). The compound is generally soluble in several common organic solvents. This information is crucial for initial solvent selection in laboratory procedures such as extraction, chromatography, and assay preparation.
The known qualitative solubility of this compound is summarized in the table below.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Data sourced from multiple chemical suppliers.[1][2] |
The selection of an appropriate solvent is guided by the fundamental principle of "like dissolves like," which posits that substances dissolve best in solvents with similar polarity.[1][3] this compound, as an alkaloid with multiple polar functional groups, demonstrates solubility in polar aprotic and halogenated solvents.
Experimental Protocol for Solubility Determination
While specific experimental data for this compound is not detailed in the available literature, a standardized and widely accepted methodology for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][4] This protocol is considered the gold standard for obtaining accurate and reproducible solubility data.[5]
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By agitating an excess amount of the solid solute with the solvent for a sufficient period, a state of equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured, which defines its solubility under those conditions.[1][2]
Detailed Experimental Workflow
The following is a generalized, step-by-step protocol for determining the solubility of this compound in an organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution becomes saturated.[1]
-
Add a known volume of the selected organic solvent (e.g., acetone, DMSO).
-
-
Equilibration:
-
Agitate the container at a constant temperature using a mechanical shaker or magnetic stirrer.[1]
-
The agitation should continue for a prolonged period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[1][2] The time required can vary depending on the compound and solvent system.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[1][2]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and highly accurate method for this purpose.[1][4]
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure precise quantification.[2]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), specifying the solvent and the precise temperature at which the measurement was conducted.[1]
-
High-Throughput Screening (HTS) Methods
For early-stage drug discovery where rapid assessment of a large number of compounds is necessary, kinetic solubility methods are often employed in a high-throughput screening (HTS) format.[2][6] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer, with precipitation being detected by methods like nephelometry (light scattering).[2] While faster, these kinetic solubility values may not be as precise as the equilibrium solubility determined by the shake-flask method.[2]
Conclusion
The available data indicates that this compound is soluble in several common organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. While this qualitative information is useful for routine laboratory work, quantitative solubility data is essential for applications such as formulation development and preclinical studies. In the absence of published quantitative values, the shake-flask method provides a robust and reliable framework for the empirical determination of the equilibrium solubility of this compound. Adherence to a standardized protocol is critical for generating accurate and comparable data that can effectively guide further research and development efforts.
References
Spectroscopic Profile of 4-Hydroxycephalotaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycephalotaxine, a cephalotaxine-type alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. The data is compiled from the structural elucidation of related compounds isolated from natural sources.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Cephalotaxus genus, notably Cephalotaxus fortunei var. alpina. Its structural characterization relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents the key spectroscopic data for a closely related compound, 4-hydroxy cephalotaxinone, which provides a strong reference for the spectroscopic properties of this compound.
Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for 4-hydroxy cephalotaxinone, a compound with the same molecular formula as this compound (C18H19NO5)[1].
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the protonated molecule, confirming its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C18H19NO5 | [1] |
| Ion | [M+H]⁺ | [1] |
| Measured m/z | 330.1337 | [1] |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 2: Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 3520, 3406 | -OH (hydroxyl groups) | [1] |
| 1631 | C=C (aromatic) | [1] |
| 1500, 1482 | Aromatic ring vibrations | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the structurally analogous cephalotine C (4-hydroxy cephalotaxinone)[1].
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 5.21 | d | 6.4 |
| 2α | 2.25 | m | |
| 2β | 2.05 | m | |
| 3 | 4.81 | d | 6.4 |
| 6α | 3.20 | m | |
| 6β | 2.95 | m | |
| 7 | 6.76 | s | |
| 10 | 6.72 | s | |
| 11α | 4.68 | d | 10.8 |
| 11β | 4.55 | d | 10.8 |
| 14 | 7.15 | s | |
| OCH₂O | 5.97 | s |
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 76.7 |
| 2 | 35.1 |
| 3 | 76.1 |
| 4 | 86.1 |
| 5 | 128.6 |
| 6 | 52.1 |
| 7 | 110.1 |
| 8 | 146.8 |
| 9 | 147.4 |
| 10 | 106.0 |
| 11 | 67.8 |
| 12 | 132.4 |
| 13 | 106.7 |
| 14 | 129.5 |
| OCH₂O | 101.5 |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies used for the isolation and characterization of cephalotaxine-type alkaloids[1].
Material and Methods
Isolation: The compound was isolated from the leaves and twigs of Cephalotaxus fortunei var. alpina. The plant material was extracted, and the resulting crude extract was subjected to column chromatography for purification.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-MS instrument to determine the exact mass and molecular formula.
Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach to structure elucidation.
References
The Enduring Therapeutic Potential of Cephalotaxus Alkaloids: A Technical Review for Drug Development
Introduction
For decades, the genus Cephalotaxus, a small group of evergreen conifers, has been a significant source of structurally unique and biologically active alkaloids. These natural products, particularly the ester derivatives of the parent alkaloid cephalotaxine, have garnered substantial interest from the scientific community for their potent anti-cancer properties. This technical guide provides a comprehensive literature review of Cephalotaxus alkaloids, with a focus on their chemistry, pharmacology, and clinical applications, tailored for researchers, scientists, and drug development professionals. We present a detailed summary of quantitative data, experimental methodologies, and key signaling pathways to facilitate further research and development in this promising area of oncology.
Chemical Diversity and Structure-Activity Relationships
The characteristic chemical scaffold of most Cephalotaxus alkaloids is a tetracyclic system featuring a benzazepine ring fused to an azaspiro[4.4]nonane moiety.[1][2] The parent alkaloid, cephalotaxine (CET), is the most abundant in the plant but exhibits modest biological activity.[3] The potent anti-leukemic properties arise from the esterification of the C3-hydroxyl group of cephalotaxine with various complex acyl side chains.[1] Homoharringtonine (HHT), harringtonine (HT), and isoharringtonine are among the most well-studied and clinically relevant ester alkaloids.[1][2] To date, over 70 Cephalotaxus alkaloids have been identified and characterized.[1][2]
Quantitative Analysis of Biological Activity
The cytotoxic and anti-proliferative effects of Cephalotaxus alkaloids have been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a critical metric for comparing the potency of these compounds. A summary of reported IC50 values for various Cephalotaxus alkaloids against different human cancer cell lines is presented in Table 1.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Homoharringtonine (HHT) | U937 | Histiocytic Lymphoma | 4.21 | [4] |
| Homoharringtonine (HHT) | HL-60 | Acute Promyelocytic Leukemia | 6.66 | [4] |
| Harringtonine (HT) | U937 | Histiocytic Lymphoma | 6.58 | [4] |
| Harringtonine (HT) | HL-60 | Acute Promyelocytic Leukemia | 6.70 | [4] |
| Cephalancetine A | A549 | Lung Carcinoma | >20 | [5] |
| Cephalancetine B | HCT116 | Colorectal Carcinoma | >20 | [5] |
| Cephalancetine D | SK-BR-3 | Breast Adenocarcinoma | >20 | [5] |
| Known Alkaloid 12 | A549 | Lung Carcinoma | Remarkable Activity | [5] |
| Known Alkaloid 12 | HCT116 | Colorectal Carcinoma | Remarkable Activity | [5] |
| Known Alkaloid 12 | HepG2 | Hepatocellular Carcinoma | Remarkable Activity | [5] |
| Known Alkaloid 13 | A549 | Lung Carcinoma | Remarkable Activity | [5] |
| Known Alkaloid 13 | HCT116 | Colorectal Carcinoma | Remarkable Activity | [5] |
| Known Alkaloid 13 | HepG2 | Hepatocellular Carcinoma | Remarkable Activity | [5] |
| Cephalotaxine | HeLa | Cervical Cancer | >20 | [6] |
| Cephalotaxine | SGC-7901 | Gastric Cancer | >20 | [6] |
| Cephalotaxine | A-549 | Lung Cancer | >20 | [6] |
Table 1: In Vitro Cytotoxicity of Cephalotaxus Alkaloids. This table summarizes the IC50 values of various Cephalotaxus alkaloids against several human cancer cell lines. "Remarkable Activity" indicates that the source cited significant cytotoxicity without providing a specific IC50 value.
Clinical Pharmacology and Efficacy of Homoharringtonine (Omacetaxine Mepesuccinate)
Homoharringtonine, under the non-proprietary name omacetaxine mepesuccinate (Synribo®), has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia (CML) that is resistant or intolerant to two or more tyrosine kinase inhibitors (TKIs).[7] Its clinical efficacy has been demonstrated in several phase II trials.
Pharmacokinetics of Homoharringtonine
The clinical pharmacokinetics of HHT have been studied in patients receiving the drug via continuous infusion. Key pharmacokinetic parameters are summarized in Table 2. Unchanged HHT exhibits a biphasic plasma decline with a terminal half-life of 9.3 ± 1.4 hours.[1] The drug is extensively metabolized, and urinary excretion is not a major route of elimination for the parent compound.[1]
| Parameter | Value | Unit | Reference |
| α-half-life | 0.5 ± 0.1 | hours | [1] |
| β-half-life | 9.3 ± 1.4 | hours | [1] |
| Total Clearance | 177.4 ± 27.7 | ml x hour⁻¹ x kg⁻¹ | [1] |
| Apparent Volume of Distribution | 2.4 ± 0.4 | L x kg⁻¹ | [1] |
| 72-hour Cumulative Urinary Excretion (Total Tritium) | 28.2 | % of dose | [1] |
| Unchanged HHT in 72-hour Urine | 38.3 | % of total tritium | [1] |
Table 2: Pharmacokinetic Parameters of Homoharringtonine in Humans. This table presents the key pharmacokinetic parameters of homoharringtonine following intravenous administration.
Clinical Trial Outcomes in Chronic Myeloid Leukemia (CML)
The efficacy of omacetaxine mepesuccinate has been evaluated in patients with chronic phase (CP) and accelerated phase (AP) CML who have failed prior TKI therapy. The results from a combined analysis of two phase II trials are presented in Table 3.
| Phase | Endpoint | Result | Median Duration | Reference |
| Chronic Phase (CP) | Major Cytogenetic Response (MCyR) | 18% of patients | 12.5 months | [7] |
| Accelerated Phase (AP) | Major Hematologic Response (MaHR) | 14% of patients | 4.7 months | [7] |
Table 3: Clinical Efficacy of Omacetaxine Mepesuccinate in CML. This table summarizes the key efficacy endpoints from clinical trials of omacetaxine mepesuccinate in patients with chronic and accelerated phase CML.
Mechanisms of Action
The primary mechanism of action of the clinically significant Cephalotaxus ester alkaloids, such as homoharringtonine, is the inhibition of protein synthesis.[8] This is achieved through a direct interaction with the ribosome. In addition to this primary mechanism, Cephalotaxus alkaloids have been shown to induce apoptosis through various signaling pathways.
Inhibition of Protein Synthesis
Homoharringtonine targets the large ribosomal subunit and binds to the A-site, thereby interfering with the initial elongation step of protein synthesis.[8][9] This prevents the proper binding of aminoacyl-tRNA and subsequent peptide bond formation.[10] The consequence is a global reduction in protein synthesis, with a particularly pronounced effect on proteins with short half-lives, many of which are critical for cancer cell survival and proliferation, such as c-Myc and Mcl-1.[9]
Figure 1: Mechanism of Protein Synthesis Inhibition by Homoharringtonine (HHT). HHT binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA and thereby inhibiting peptide chain elongation.
Induction of Apoptosis via the Mitochondrial Pathway
Cephalotaxine (CET), the parent alkaloid, has been shown to induce apoptosis in leukemia cells through the activation of the intrinsic or mitochondrial pathway.[3] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3] This ultimately leads to the activation of caspases and the execution of the apoptotic program.
Figure 2: Cephalotaxine-Induced Mitochondrial Apoptosis Pathway. CET induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Experimental Methodologies
Isolation and Purification of Cephalotaxus Alkaloids
A general protocol for the extraction and isolation of alkaloids from Cephalotaxus plant material involves several key steps. The following is a representative procedure based on established methods:
-
Sample Preparation: The plant material (e.g., leaves, twigs, seeds) is dried and ground into a coarse powder to increase the surface area for extraction.[11][12]
-
Extraction: The powdered plant material is extracted with an organic solvent, typically ethanol or methanol, often using a Soxhlet apparatus or through repeated maceration.[11]
-
Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform.[12]
-
Chromatographic Separation: The crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography over silica gel or alumina is a common initial step.[13] More advanced techniques like high-speed counter-current chromatography (HSCCC) can be employed for efficient separation of individual alkaloids.[13]
-
Final Purification and Identification: The isolated compounds are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structures of the purified alkaloids are then elucidated using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]
Figure 3: General Workflow for the Isolation of Cephalotaxus Alkaloids. This diagram outlines the key steps involved in the extraction, separation, and identification of alkaloids from Cephalotaxus species.
In Vitro Protein Synthesis Inhibition Assay
To specifically assess the inhibitory effect of Cephalotaxus alkaloids on protein synthesis, an in vitro translation (IVT) assay can be employed. This cell-free system allows for the direct measurement of protein production from a given mRNA template.
-
System Components: A typical eukaryotic IVT system includes cell lysate (e.g., from HeLa cells or rabbit reticulocytes) containing ribosomes and other necessary translation factors, an energy source (ATP, GTP), amino acids, and the mRNA template encoding a reporter protein (e.g., luciferase).[14][15]
-
Assay Procedure:
-
The IVT reaction mixture is prepared with all components.
-
The test compound (Cephalotaxus alkaloid) at various concentrations is added to the reaction. A vehicle control (e.g., DMSO) is also included.
-
The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 60-90 minutes) to allow for protein synthesis.[15][16]
-
The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence with a luminometer.[14]
-
-
Data Analysis: The reduction in reporter signal in the presence of the test compound compared to the vehicle control indicates the level of protein synthesis inhibition. IC50 values can be calculated from the dose-response curve.
Conclusion and Future Directions
The Cephalotaxus alkaloids, particularly homoharringtonine, represent a valuable class of anti-cancer agents with a well-defined mechanism of action and proven clinical efficacy in hematological malignancies. The information compiled in this technical guide highlights the significant progress made in understanding the chemistry, pharmacology, and clinical utility of these compounds.
Future research should focus on several key areas. The development of more efficient and scalable synthetic routes for clinically relevant alkaloids remains a priority to reduce reliance on natural sources.[17] Further investigation into the activity of these alkaloids against solid tumors is warranted, as is the exploration of their potential in combination therapies with other anti-cancer drugs. A deeper understanding of the molecular details of their interactions with the ribosome and other cellular targets will be crucial for the rational design of novel, more potent, and selective analogs with improved therapeutic indices. The comprehensive data and methodologies presented herein provide a solid foundation for these future endeavors, aiming to fully unlock the therapeutic potential of this remarkable family of natural products.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U.S. Food and Drug Administration approval summary: omacetaxine mepesuccinate as treatment for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoharringtonine and omacetaxine for myeloid hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydroxycephalotaxine from Cephalotaxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine, a natural alkaloid extracted from plants of the genus Cephalotaxus, serves as a crucial precursor for the semi-synthesis of clinically significant anticancer drugs, such as homoharringtonine. The functionalization of the cephalotaxine core is a key strategy in the development of novel derivatives with potentially enhanced or new biological activities. This document provides a detailed protocol for the proposed synthesis of 4-hydroxycephalotaxine, a derivative hydroxylated at the C4-position, starting from cephalotaxine. The introduction of a hydroxyl group at this allylic position may modulate the compound's pharmacological properties and provides a handle for further chemical modifications.
The proposed synthesis utilizes a regioselective allylic oxidation of the C4-methylene group of cephalotaxine using selenium dioxide as a catalyst and tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant. This method, a variation of the Riley oxidation, is a well-established procedure for the hydroxylation of allylic C-H bonds in complex molecules.[1] The use of a catalytic amount of the toxic selenium dioxide with a co-oxidant enhances the safety and simplifies the purification of the product.[1][2]
Proposed Synthetic Pathway
The chemical transformation for the synthesis of this compound from cephalotaxine is depicted below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocols
This section details the proposed experimental procedure for the synthesis of this compound from cephalotaxine.
Materials:
-
Cephalotaxine
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cephalotaxine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add a catalytic amount of selenium dioxide (0.1 eq). Stir the mixture for 10-15 minutes. Subsequently, add tert-butyl hydroperoxide (70% in water, 1.5 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any remaining peroxides and selenium species. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| Cephalotaxine | 1.0 eq |
| Selenium dioxide | 0.1 eq |
| tert-Butyl hydroperoxide (70%) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Product | |
| Expected Yield | 50-70% (estimated) |
| Appearance | White to off-white solid |
| Characterization Data | |
| Molecular Formula | C₁₈H₂₁NO₅ |
| Molecular Weight | 331.36 g/mol |
| ¹H NMR (CDCl₃, predicted) | δ (ppm): 6.8-6.6 (Ar-H), 5.9 (s, OCH₂O), 5.8 (m, C=CH), 4.5 (m, CHOH), 3.8 (s, OCH₃), 3.5-2.0 (m, aliphatic protons) |
| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 140-150 (Ar-C), 130-135 (C=CH), 101 (OCH₂O), 70-75 (CHOH), 55-60 (OCH₃), 20-50 (aliphatic carbons) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with metals.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Disclaimer
The experimental protocol described herein is a proposed method based on established chemical literature for similar transformations. This specific reaction for the synthesis of this compound from cephalotaxine has not been explicitly reported. Therefore, the reaction conditions, yield, and characterization data are estimates and may require optimization. Researchers should exercise caution and perform the reaction on a small scale initially to establish the optimal conditions and verify the identity and purity of the product.
References
Application Notes and Protocols for the Quantification of 4-Hydroxycephalotaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 4-Hydroxycephalotaxine, a known alkaloid and metabolite of Cephalotaxine found in various Cephalotaxus species. While specific validated methods for this compound are not widely published, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for its quantification in biological matrices and pharmaceutical formulations.
Introduction to this compound Analysis
This compound is a naturally occurring alkaloid isolated from plants of the Cephalotaxus genus, such as Cephalotaxus fortunei and Cephalotaxus koreana. As a metabolite of Cephalotaxine, its quantification is crucial for pharmacokinetic, toxicological, and quality control studies. The development of robust and sensitive analytical methods is essential for accurately determining its concentration in complex matrices.
The analytical techniques of choice for the quantification of this compound and related Cephalotaxus alkaloids are HPLC, due to its separating power and accessibility, and LC-MS/MS, for its superior sensitivity and selectivity.
Analytical Methods and Protocols
While a specific, universally validated method for this compound is not available in the public domain, the following protocols, based on established methods for Cephalotaxine and other related alkaloids, provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound in plant extracts and potentially in biological fluids after appropriate sample preparation.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of related compounds, a wavelength in the range of 254-290 nm should be evaluated for optimal detection of this compound.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Sample Preparation (Plant Material):
-
Homogenize the dried plant material.
-
Extract the alkaloids using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Workflow for HPLC Sample Preparation and Analysis
Caption: Workflow for sample preparation and HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the protonated molecule [M+H]⁺.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. As an example, for Cephalotaxine (m/z 316), transitions to major product ions would be monitored. For this compound (expected m/z 332), similar fragmentation patterns should be investigated.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each transition to maximize signal intensity.
-
-
Internal Standard: A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally related compound with similar chromatographic and ionization behavior can be used.
-
Sample Preparation: Similar to the HPLC protocol, but with potentially more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS quantification.
Data Presentation and Method Validation
Any developed analytical method for the quantification of this compound must be validated according to international guidelines (e.g., ICH). The following tables summarize the typical performance characteristics that should be evaluated. The provided values are examples based on similar compounds and should be determined experimentally for this compound.
Table 1: HPLC-UV Method Performance Characteristics (Exemplary)
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | To be determined | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~30 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~100 ng/mL |
| Precision (%RSD) | Intraday ≤ 2%, Interday ≤ 3% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: LC-MS/MS Method Performance Characteristics (Exemplary)
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~0.1 ng/mL |
| Precision (%RSD) | LLOQ ≤ 20%, Other levels ≤ 15% | < 15% |
| Accuracy (% Bias) | LLOQ ± 20%, Other levels ± 15% | Within ± 15% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To be determined |
| Recovery | Consistent, precise, and reproducible | > 80% |
Signaling Pathways and Logical Relationships
The primary application of quantifying this compound is in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Logical Relationship in Pharmacokinetic Studies
Application Notes and Protocols for the Use of 4-Hydroxycephalotaxine as an Internal Standard in the Bioanalysis of Cephalotaxus Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cephalotaxus alkaloids, a class of phytochemicals isolated from evergreen trees of the Cephalotaxus genus, have garnered significant interest in the pharmaceutical industry. Notably, homoharringtonine (HHT), an ester of cephalotaxine, is an FDA-approved therapeutic for chronic myeloid leukemia (CML). The development and validation of robust bioanalytical methods are paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of these potent compounds. The use of a suitable internal standard (IS) is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.
4-Hydroxycephalotaxine, a naturally occurring, oxygenated derivative of cephalotaxine, presents itself as an ideal candidate for an internal standard in the analysis of other Cephalotaxus alkaloids like HHT.[1] Its structural similarity ensures comparable behavior during extraction and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.
These application notes provide a detailed protocol for the quantification of homoharringtonine in human plasma using this compound as an internal standard via a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[2][3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84567-08-8 | N/A |
| Molecular Formula | C18H21NO5 | N/A |
| Molecular Weight | 331.36 g/mol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | N/A |
| Source | Isolated from the bark of Cephalotaxus fortunei. | N/A |
Experimental Protocols
Materials and Reagents
-
Homoharringtonine (HHT) reference standard
-
This compound (Internal Standard) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve HHT and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the HHT stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following is a representative LC-MS/MS method. Parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.0 min: 5% B; 1.0-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Homoharringtonine (HHT) | 546.3 | 298.3 | 25 |
| This compound (IS) | 332.1 | 254.1 | 20 |
Note: The MRM transition for HHT is based on published data.[5] The transition for this compound is a predicted value based on its structure and may require optimization.
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Homoharringtonine | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 1.5 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 400 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | > 80 | 85-115 |
| High QC | 400 | > 80 | 85-115 |
Visualizations
Caption: Workflow for the quantification of homoharringtonine using this compound as an internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of homoharringtonine in human plasma using this compound as an internal standard. The structural similarity of this compound to the analyte of interest makes it an excellent choice for an internal standard, ensuring reliable and accurate results. The described LC-MS/MS method is sensitive, specific, and can be validated to meet regulatory requirements for bioanalytical assays. This methodology can serve as a valuable tool for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical chemistry who are working with Cephalotaxus alkaloids.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. High-throughput simultaneous screen and counterscreen identifies homoharringtonine as synthetic lethal with von Hippel-Lindau loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Hydroxycephalotaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the in vitro cytotoxicity of 4-Hydroxycephalotaxine, a derivative of the natural alkaloid Cephalotaxine. Due to the limited publicly available data specifically for this compound, this document leverages data from its parent compound, Cephalotaxine (CET), and other related analogs to provide a framework for its evaluation.
Introduction
Cephalotaxine and its esters are a class of alkaloids isolated from plants of the Cephalotaxus genus, which have demonstrated significant antineoplastic activity.[1][2] While Homoharringtonine, an ester of Cephalotaxine, is an approved drug for leukemia, the cytotoxic potential of other derivatives like this compound is of considerable interest.[1] In vitro cytotoxicity assays are fundamental first steps in the evaluation of novel anti-cancer drug candidates. These assays determine a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.
Quantitative Cytotoxicity Data of Cephalotaxine and Analogs
The following tables summarize the reported cytotoxic activities of Cephalotaxine and other related alkaloids against various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: IC50 Values of Cephalotaxine (CET) in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| HL-60 | Acute Promyelocytic Leukemia | 4.91 |
| Jurkat | Acute T-cell Leukemia | 5.54 |
| MoLT-4 | Acute Lymphoblastic Leukemia | 7.08 |
| NB4 | Acute Promyelocytic Leukemia | 16.88 |
| Raji | Burkitt's Lymphoma | 18.08 |
| K562 | Chronic Myelogenous Leukemia | 22.59 |
Data from a study on the effects of Cephalotaxine on various leukemia cells.[2][3]
Table 2: GI50 Values of Cephalotaxine-type Alkaloids in Leukemia Cell Lines
| Compound | THP-1 (Acute Monocytic Leukemia) GI50 (µM) | K562 (Chronic Myelogenous Leukemia) GI50 (µM) |
| Hainanensine | 0.24 ± 0.07 | 0.29 ± 0.01 |
| Cephalofortunine A β-N-oxide | > 30 | > 30 |
Data from a study on Cephalotaxine-type and homoerythrina-type alkaloids.[4]
Experimental Protocols
Two common and robust colorimetric assays for determining in vitro cytotoxicity are the MTT and SRB assays. Below are detailed protocols that can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye sulforhodamine B to cellular proteins.
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay.
-
Cell Fixation: After the desired incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Signaling Pathways
Studies on Cephalotaxine suggest that it induces apoptosis through the mitochondrial pathway.[2][3] This intrinsic apoptotic pathway is a key mechanism for programmed cell death.
Diagram of the Proposed Apoptotic Pathway for Cephalotaxine:
Caption: Proposed mitochondrial apoptosis pathway induced by Cephalotaxine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cephalotaxine-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Intricacies of 4-Hydroxycephalotaxine: Application Notes & Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to investigate the mechanism of action of 4-Hydroxycephalotaxine, a derivative of the natural alkaloid Cephalotaxine. While direct studies on this compound are limited, this document leverages the extensive research on its parent compound, Cephalotaxine (CET), and its well-studied ester, Homoharringtonine (HHT), as a predictive framework for its potential antiviral and anticancer activities. The protocols outlined herein are designed to enable researchers to systematically explore its effects on viral replication, cell viability, apoptosis, and cell cycle progression.
Antiviral Activity: Targeting Flaviviruses
The parent compound, Cephalotaxine, has demonstrated notable efficacy against flaviviruses like Zika (ZIKV) and Dengue (DENV) by impeding viral replication and stability.[1][2] It is hypothesized that this compound may exhibit a similar antiviral profile.
Quantitative Data Summary: Antiviral Activity of Cephalotaxine
| Virus | Cell Line | Assay Type | Endpoint Measured | EC50 / Inhibition | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Assay | Viral Titer | EC50: 1.72 µM | [3] |
| Zika Virus (ZIKV) | SNB-19 | RT-qPCR | Intracellular Viral RNA | EC50: 0.37 µM | [3] |
| Dengue Virus (DENV) 1-4 | Vero | RT-qPCR | Viral RNA levels | Dose-dependent inhibition (20-80 µM) | [1] |
Experimental Protocols: Antiviral Assays
1. Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus production.
-
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well plates
-
This compound stock solution
-
Virus stock (e.g., ZIKV, DENV)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Methylcellulose overlay
-
Crystal Violet staining solution
-
-
Protocol:
-
Seed Vero cells in 96-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Mix the diluted compound with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cells and inoculate with the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the corresponding concentration of the compound.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
-
2. Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Quantification
This method measures the effect of the compound on viral RNA replication within host cells.
-
Materials:
-
Vero or A549 cells
-
12-well plates
-
This compound stock solution
-
Virus stock
-
RNA extraction kit (e.g., TRIzol)
-
RT-qPCR master mix and primers/probes specific for the viral genome.
-
-
Protocol:
-
Seed cells in 12-well plates and allow them to adhere overnight.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 1.
-
After 2 hours of adsorption, remove the inoculum and add fresh medium containing various concentrations of this compound.
-
Incubate for 24-48 hours at 37°C.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform one-step RT-qPCR using primers and probes targeting a conserved region of the viral genome.
-
Quantify the viral RNA levels relative to an internal control (e.g., housekeeping gene like GAPDH) and calculate the percentage of inhibition compared to the untreated infected cells.
-
Visualizing the Antiviral Mechanism
Caption: Proposed antiviral mechanism of this compound.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Cephalotaxine and its derivatives, particularly Homoharringtonine, are known to possess potent anticancer properties, primarily against leukemia.[4] The proposed mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Quantitative Data Summary: Anticancer Activity of Cephalotaxine and Homoharringtonine
| Compound | Cell Line | Assay Type | Endpoint Measured | IC50 Value | Reference |
| Cephalotaxine (CET) | HL-60 | CCK-8 | Cell Viability | 4.91 µM | [4] |
| Cephalotaxine (CET) | Jurkat | CCK-8 | Cell Viability | 5.54 µM | [4] |
| Cephalotaxine (CET) | NB4 | CCK-8 | Cell Viability | 16.88 µM | [4] |
| Cephalotaxine (CET) | K562 | CCK-8 | Cell Viability | 22.59 µM | [4] |
| Homoharringtonine (HHT) | MOLM-13 | Not Specified | Cell Viability | 6.858 nM | [5] |
| Homoharringtonine (HHT) | MV4-11 | Not Specified | Cell Viability | 7.207 nM | [5] |
| Homoharringtonine (HHT) | HepG2 | CCK-8 | Cell Viability | ~150 nM (at 48h) | [6] |
| Homoharringtonine (HHT) | Huh7 | CCK-8 | Cell Viability | ~85 nM (at 48h) | [6] |
| Homoharringtonine (HHT) | MDA-MB-157 | Not Specified | Cell Viability | 15.7 ng/mL (at 24h) | [7] |
Experimental Protocols: Anticancer Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HL-60, Jurkat)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
3. Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the DNA content.
-
Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
-
-
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Anticancer Signaling Pathways
Caption: Proposed anticancer signaling pathways of this compound.
Experimental Workflow Visualization
Caption: Workflow for in vitro anticancer activity assessment.
References
- 1. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Isolation of 4-Hydroxycephalotaxine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycephalotaxine is a minor alkaloid found in plants of the Cephalotaxus genus, particularly Cephalotaxus fortunei[1]. As a member of the cephalotaxine-type alkaloids, it is of interest to researchers in natural product chemistry and drug development due to the established anti-cancer activities of related compounds like harringtonine and homoharringtonine[2]. The isolation of this compound is challenged by its low abundance in the plant material relative to other major alkaloids. This document provides a comprehensive protocol for its isolation, based on established methods for extracting and purifying alkaloids from Cephalotaxus species.
Chemical Properties
-
Molecular Formula : C₁₈H₂₁NO₅
-
Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, preliminary separation of the crude alkaloid fraction, and fine purification using chromatographic techniques.
Part 1: Extraction and Preparation of Crude Alkaloid Extract
This initial phase aims to extract the total alkaloid content from the plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., twigs and leaves of Cephalotaxus fortunei)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1% solution
-
Ammonium hydroxide (NH₄OH) solution, 2%
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
Procedure:
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in a 1% HCl solution. b. Wash the acidic solution with n-hexane or another non-polar solvent to remove pigments and lipids. Discard the organic phase. c. Adjust the pH of the aqueous phase to approximately 9-10 with a 2% ammonium hydroxide solution. d. Extract the basified aqueous solution multiple times with ethyl acetate. e. Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude alkaloid extract.
Part 2: Chromatographic Purification of this compound
Due to its status as a minor alkaloid, purification of this compound requires sophisticated chromatographic techniques. While a specific protocol for this compound is not detailed in the literature, a preparative method such as High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate major alkaloids from Cephalotaxus fortunei and can be adapted, followed by a final polishing step with Preparative High-Performance Liquid Chromatography (HPLC)[3].
Method 1: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for the recovery of minor compounds.
Instrumentation and Reagents:
-
High-Speed Counter-Current Chromatograph
-
Solvent system: Ethyl acetate-n-hexane-water
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-hexane-water.
-
Stationary and Mobile Phase Preparation:
-
Stationary Phase: Use the upper phase of the solvent system with 0.01% TFA added.
-
Mobile Phase: Use the lower phase of the solvent system with a step-gradient of NH₄OH and TFA (e.g., starting with 2% NH₄OH, then 0.2% NH₄OH, and finally 0.05% TFA)[3].
-
-
HSCCC Separation: a. Dissolve the crude alkaloid extract in the mobile phase. b. Perform the HSCCC separation according to the instrument's operating instructions. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is essential for the final purification of minor alkaloids to a high degree of purity.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile or Methanol
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Dissolve the enriched fraction containing this compound from the previous step in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The exact gradient profile will need to be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
| Alkaloid | Yield (mg) from 800 mg Crude Extract | Purity (%) | Recovery (%) |
| Drupacine | 9.3 | 81.2 | >90 |
| Wilsonine | 15.9 | 85.7 | >90 |
| Cephalotaxine | 130.4 | 95.3 | >90 |
| Epi-wilsonine | 64.8 | 97.5 | >90 |
| Fortunine | 12.8 | 89.1 | >90 |
| Acetylcephalotaxine | 35.6 | 96.2 | >90 |
Mandatory Visualization
Caption: Workflow for the Isolation of this compound.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Hydroxycephalotaxine in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycephalotaxine is a naturally occurring alkaloid isolated from the bark of Cephalotaxus fortunei and Cephalotaxus koreana. It is a member of the Cephalotaxus alkaloids, a class of compounds that includes the well-known anti-leukemic agent homoharringtonine (HHT). While research on this compound is not as extensive as for other members of its family, its structural similarity to clinically relevant compounds makes it a molecule of interest in drug discovery, particularly in the field of oncology. This document provides an overview of its potential applications, available biological data, and detailed protocols for its investigation.
Biological Activity and Potential Applications
The primary area of investigation for Cephalotaxus alkaloids is in cancer therapy. While specific data for this compound is limited, studies on related compounds from Cephalotaxus fortunei have demonstrated significant antiproliferative effects against human leukemia cell lines. This suggests that this compound may also possess cytotoxic or cytostatic properties that could be exploited for the development of new anticancer agents.
Beyond oncology, other "4-hydroxy" compounds have been investigated for neuroprotective effects. Although no specific studies have been identified for this compound in this area, its core structure could serve as a scaffold for the synthesis of novel derivatives with potential activity in neurodegenerative disease models.
The hydroxyl group at the C4 position of cephalotaxine provides a convenient handle for synthetic modification, allowing for the creation of ester and ether derivatives. This opens up avenues for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data
A study on cephalotaxine-type and homoerythrina-type alkaloids from Cephalotaxus fortunei evaluated the in vitro antiproliferative effects of a range of these compounds against two human leukemia cell lines, THP-1 (acute monocytic leukemia) and K562 (chronic myelogenous leukemia). The compounds exhibited a wide range of potencies, with Growth Inhibition 50 (GI₅₀) values from 0.24 to 29.55 μM[1]. While the specific GI₅₀ value for this compound was not detailed in the available abstract, the data for representative compounds from the study are summarized below.
Table 1: Antiproliferative Activity of Representative Cephalotaxus Alkaloids [1]
| Compound | Cell Line | GI₅₀ (μM) |
| Hainanensine | THP-1 | 0.24 ± 0.07 |
| K562 | 0.29 ± 0.01 | |
| Cephalofortunine A β-N-oxide | THP-1 | > 20 |
| K562 | > 20 | |
| Various other isolated alkaloids | THP-1 & K562 | 0.24 - 29.55 |
Note: The GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, the primary mechanism of the clinically approved cephalotaxine ester, homoharringtonine (HHT), is the inhibition of protein synthesis. HHT binds to the 80S ribosome and inhibits the elongation step of translation. It is plausible that this compound or its derivatives could act through a similar mechanism.
Inhibition of protein synthesis can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. Key pathways that are often implicated in the response to such cellular stress include the p53 tumor suppressor pathway and the MAPK/ERK pathway.
Potential Signaling Pathway for Cephalotaxus Alkaloid-Induced Apoptosis
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell line (e.g., THP-1, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI₅₀/IC₅₀ value using a suitable software.
-
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity assay.
Conclusion
This compound represents an understudied natural product with potential for drug discovery, particularly in oncology. Its structural relationship to clinically active compounds warrants further investigation into its biological activities and mechanism of action. The protocols and information provided herein offer a starting point for researchers interested in exploring the therapeutic potential of this and related Cephalotaxus alkaloids. The generation of novel derivatives through modification of the C4 hydroxyl group is a promising strategy for the development of new drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxycephalotaxine
Welcome to the technical support center for the synthesis of 4-Hydroxycephalotaxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on microbial hydroxylation as a key synthetic step.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HYD-001 | Low to no conversion of Cephalotaxine to this compound | 1. Inactive or low activity of the microbial strain. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Presence of inhibitors in the culture medium. 4. Poor substrate bioavailability. | 1. Screen different microbial strains known for hydroxylation capabilities (e.g., Cunninghamella, Streptomyces). 2. Optimize fermentation parameters using a design of experiments (DoE) approach. Start with reported optimal ranges for similar alkaloid transformations. 3. Analyze the medium composition for potential inhibitory compounds. Consider using a minimal defined medium. 4. Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to improve the solubility of Cephalotaxine. |
| HYD-002 | Formation of multiple hydroxylated byproducts | 1. Lack of regioselectivity of the hydroxylating enzymes. 2. Over-oxidation of the desired product. | 1. Screen for microbial strains with higher regioselectivity. 2. Modify fermentation conditions to favor the desired hydroxylation (e.g., shorter incubation time, lower temperature). 3. Consider enzyme engineering of the P450 monooxygenase to improve selectivity. |
| HYD-003 | Degradation of Cephalotaxine or this compound | 1. Instability of the compounds under fermentation conditions (e.g., extreme pH). 2. Enzymatic degradation by other microbial enzymes. | 1. Monitor and control the pH of the culture medium throughout the fermentation. 2. Reduce fermentation time or use resting cells instead of growing cultures to minimize the activity of degradative enzymes. 3. Extract the product from the culture broth as soon as the maximum yield is reached. |
| PUR-001 | Difficulty in separating this compound from unreacted Cephalotaxine and byproducts | 1. Similar polarities of the compounds. 2. Low concentration of the desired product. | 1. Employ multi-step purification techniques. Start with liquid-liquid extraction from the broth, followed by column chromatography (e.g., silica gel, preparative HPLC) with a carefully optimized solvent system. 2. Use analytical techniques like TLC and HPLC to monitor the separation efficiency at each step. |
| PUR-002 | Low recovery of this compound after purification | 1. Adsorption of the product onto chromatography media. 2. Degradation of the product during purification steps (e.g., exposure to strong acids/bases or high temperatures). | 1. Test different stationary phases and solvent systems for column chromatography. 2. Perform all purification steps at low temperatures and under neutral pH conditions whenever possible. 3. Use techniques like solid-phase extraction (SPE) for initial cleanup to reduce sample complexity before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising microbial strains for the hydroxylation of Cephalotaxine?
A1: While specific studies on the microbial hydroxylation of Cephalotaxine to this compound are not extensively published, promising candidates can be inferred from studies on similar alkaloids. Fungal genera such as Cunninghamella (e.g., C. echinulata, C. bainieri) and bacterial genera like Streptomyces have demonstrated the ability to hydroxylate various indole alkaloids.[1][2] It is recommended to screen a panel of these microorganisms to identify a strain with the desired regioselectivity.
Q2: How can I optimize the fermentation conditions to maximize the yield of this compound?
A2: Optimization of fermentation conditions is critical for maximizing product yield. A statistical approach like Response Surface Methodology (RSM) is highly effective. The key parameters to optimize include:
-
Medium Composition: Carbon and nitrogen sources, mineral salts, and precursor concentration.
-
Physical Parameters: pH, temperature, agitation speed, and aeration rate. A design of experiments (DoE) approach will help in understanding the interactions between these variables and identifying the optimal settings.
Q3: What are the typical extraction and purification methods for this compound from a microbial culture?
A3: A general workflow for extraction and purification involves the following steps:
-
Separation of Biomass: Centrifugation or filtration to separate the microbial cells from the culture broth.
-
Extraction from Broth: Liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate or chloroform.
-
Extraction from Mycelia (if applicable): If the product is intracellular, extraction of the cell pellet with a solvent like methanol or acetone.
-
Purification: The crude extract is then subjected to chromatographic techniques. This typically involves initial separation on a silica gel column followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Q4: Are there any chemical methods to synthesize this compound?
A4: While microbial hydroxylation offers a regioselective approach, chemical synthesis strategies for Cephalotaxine and its derivatives have been developed. These often involve multi-step total synthesis.[3] However, achieving regioselective hydroxylation at the C4 position on a complex core like Cephalotaxine can be challenging and may require the use of protecting groups and specific hydroxylating reagents. Biocatalysis using isolated enzymes is another emerging alternative.
Experimental Protocols
Protocol 1: Screening of Microorganisms for Hydroxylation of Cephalotaxine
This protocol outlines a general procedure for screening different microbial strains for their ability to hydroxylate Cephalotaxine.
-
Strain Activation: Revive the selected microbial strains from cryopreserved stocks by streaking on appropriate agar plates and incubating until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a single colony into a liquid medium and incubate in a shaker at the optimal temperature and agitation speed for the specific strain until the culture reaches the exponential growth phase.
-
Biotransformation: Inoculate a production medium with the seed culture. After a period of initial growth, add a sterile solution of Cephalotaxine (dissolved in a minimal amount of a suitable solvent like DMSO) to a final concentration of, for example, 0.1-0.5 g/L.
-
Incubation and Sampling: Continue the incubation under the same conditions. Withdraw samples at regular intervals (e.g., every 24 hours) for analysis.
-
Sample Analysis: Extract the samples with an equal volume of ethyl acetate. Analyze the organic extract by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound by comparing with a standard (if available) or by LC-MS for identification of the hydroxylated product.
Data Presentation
Table 1: Hypothetical Comparison of Different Microbial Strains for this compound Production
| Strain | Substrate Conc. (g/L) | Incubation Time (h) | Conversion (%) | This compound Yield (mg/L) |
| Cunninghamella echinulata A | 0.2 | 96 | 45 | 90 |
| Cunninghamella echinulata B | 0.2 | 96 | 60 | 120 |
| Streptomyces sp. A | 0.2 | 120 | 30 | 60 |
| Streptomyces sp. B | 0.2 | 120 | 55 | 110 |
Visualizations
Diagram 1: General Workflow for Microbial Synthesis and Purification of this compound
Caption: Workflow for this compound production.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Overcoming Challenges in Cephalotaxus Alkaloid Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the extraction and purification of Cephalotaxus alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: Low Yield of Target Alkaloids
Question: My extraction resulted in a very low yield of harringtonine and homoharringtonine. What are the potential causes and how can I improve the yield?
Answer:
Low yields of Cephalotaxus alkaloids are a common challenge due to their low natural abundance in the plant material.[1] Several factors throughout the extraction and purification process can contribute to this issue. Here’s a step-by-step guide to troubleshoot and optimize your protocol:
1. Plant Material and Pre-processing:
-
Plant Part Selection: The concentration of alkaloids can vary significantly between different parts of the Cephalotaxus plant. Studies have shown that buds may contain the highest amounts of harringtonine and homoharringtonine compared to leaves and stems.[2]
-
Material Quality: Ensure the plant material is properly identified, harvested at the optimal time, and dried correctly to prevent degradation of the target compounds.
-
Particle Size: The efficiency of solvent penetration is dependent on the particle size of the plant material. Grinding the dried plant material to a fine powder increases the surface area for extraction.
2. Extraction Solvent and Method:
-
Solvent Choice: The polarity of the extraction solvent is critical. Both free and salt forms of Cephalotaxus alkaloids are soluble in alcohols like methanol and ethanol, making them effective solvents for initial extraction.[3] However, alcohol extraction can also co-extract fat-soluble impurities.[3] An acidic water extraction can be used to specifically target the salt form of the alkaloids and increase their solubility.[3]
-
Extraction Technique:
-
Conventional Methods: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may lead to the degradation of thermally unstable alkaloids due to prolonged heating.[1]
-
Modern Techniques: Consider using advanced extraction methods to improve efficiency and reduce extraction time.
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption, potentially increasing the yield of homoharringtonine by 25% compared to conventional solvent extraction.[1]
-
Supercritical Fluid Extraction (SFE): Using a mixture of carbon dioxide, methanol, and water as the supercritical fluid has been shown to yield higher amounts of cephalotaxine, harringtonine, and homoharringtonine compared to conventional organic solvent extraction.[4]
-
-
3. pH Control during Liquid-Liquid Partitioning:
-
Acid-Base Extraction: A common purification step involves partitioning the crude extract between an acidic aqueous phase and an organic phase. The alkaloids, being basic, will move into the acidic aqueous phase as salts, while non-basic impurities are removed in the organic layer.
-
Basification and Re-extraction: Subsequently, the pH of the aqueous phase is raised to make the alkaloids basic again, allowing them to be extracted back into an organic solvent like chloroform or ethyl acetate.[5][6] Incomplete pH adjustment at either step can lead to significant loss of the target compounds.
4. Purification and Fractionation:
-
Chromatographic Techniques: Losses can occur during column chromatography or other purification steps. Ensure that the chosen stationary and mobile phases are appropriate for the alkaloids of interest. Monitor fractions carefully using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the target compounds.
Issue 2: Difficulty in Separating Harringtonine and Homoharringtonine
Question: I am struggling to separate harringtonine and homoharringtonine. They are co-eluting in my chromatography. What methods can I use to achieve better separation?
Answer:
Harringtonine and homoharringtonine are structurally very similar, differing only by a single methylene group, which makes their separation challenging.[3] Here are some specialized techniques that can be employed for their successful separation:
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method is crucial.
-
Column Selection: A phenyl column can be effective for separating these alkaloids.[7]
-
Mobile Phase Gradient: A linear gradient elution using a mixture of ammonium acetate buffer, acetonitrile, and methanol has been successfully used to separate cephalotaxine, harringtonine, and homoharringtonine.[7]
-
-
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample.
-
Step-pH-Gradient HSCCC: High-speed counter-current chromatography with a step-pH-gradient has been shown to be a very efficient method for the preparative separation of several Cephalotaxus alkaloids, including those that are structurally similar.[8] This method utilizes a two-phase solvent system (e.g., ethyl acetate-n-hexane-water) where the pH of the mobile phase is changed in steps to elute different alkaloids based on their basicity.[8]
-
Issue 3: Presence of Impurities in the Final Product
Question: My final alkaloid extract is not pure. What are the common impurities and how can I remove them?
Answer:
Crude extracts of Cephalotaxus contain a complex mixture of compounds, including other alkaloids, pigments, waxes, and fatty materials.[1][3] Effective purification requires a multi-step approach:
-
Initial Clean-up:
-
Acid-Base Partitioning: As mentioned for improving yield, this is also a very effective first step for removing non-basic, fat-soluble impurities.[3]
-
Adsorbents: During extraction, especially with methods like MAE that can also extract more tars and waxy compounds, adding an adsorbent to the biomass can help in the pre-purification process.[1]
-
-
Chromatographic Purification:
-
Column Chromatography: This is a standard method for separating the total alkaloids into fractions.[6][9]
-
Stationary Phase: Silica gel or alumina are commonly used.
-
Elution Gradient: A gradient elution with solvents of increasing polarity (e.g., a chloroform-methanol gradient) is typically used to separate the different alkaloids.[6]
-
-
Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, can be used to remove high molecular weight impurities.[9]
-
-
Crystallization: If a highly pure compound is required, crystallization can be an effective final purification step.[9] This involves dissolving the semi-purified alkaloid in a suitable solvent and allowing crystals to form as the solution cools or the solvent evaporates, leaving impurities behind in the solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting Cephalotaxus alkaloids?
A1: There is no single "best" solvent, as the optimal choice depends on the specific extraction method and the desired outcome.
-
Alcohols (Methanol, Ethanol): These are good general-purpose solvents as they can dissolve both the free base and salt forms of the alkaloids.[3] However, they also extract a significant amount of impurities.[3]
-
Acidified Water: This is effective for selectively extracting the alkaloids in their salt form, which can help in the initial removal of non-polar impurities.[3]
-
Chloroform/Ethyl Acetate: These are typically used in liquid-liquid partitioning steps to extract the free base form of the alkaloids from a basified aqueous solution.[5][6]
Q2: How can I monitor the progress of my extraction and purification?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the presence of alkaloids in your fractions. The spots can be visualized using Dragendorff's reagent, which is specific for alkaloids.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the composition of your extracts and fractions. By comparing the retention times with authentic standards, you can identify and quantify the target alkaloids.[2][7]
Q3: Are there any stability concerns with Cephalotaxus alkaloids during extraction?
A3: Yes, some natural products can be thermally unstable.[1] Prolonged exposure to high temperatures, such as in traditional Soxhlet extraction, can lead to the degradation of the alkaloids.[1] This is a key reason why modern, faster extraction techniques like microwave-assisted extraction (MAE) are often preferred.[1]
Q4: What are the typical yields and purities I can expect?
A4: Yields and purities are highly dependent on the plant material, extraction method, and purification protocol. The following tables provide some reported values from the literature.
Data Presentation
Table 1: Yield and Purity of Cephalotaxus Alkaloids from a Single Preparative HSCCC Separation
| Alkaloid | Yield (mg) from 800mg Crude Extract | Purity (%) |
| Drupacine | 9.3 | 81.2 |
| Wilsonine | 15.9 | 85.7 |
| Cephalotaxine | 130.4 | 95.3 |
| Epi-wilsonine | 64.8 | 97.5 |
| Fortunine | 12.8 | 89.1 |
| Acetylcephalotaxine | 35.6 | 96.2 |
Data from a study on the separation of alkaloids from Cephalotaxus fortunei using step-pH-gradient high-speed counter-current chromatography. The recovery for each alkaloid was reported to be over 90%.[8]
Table 2: Comparison of Homoharringtonine (HHT) Content in Different Parts of Cephalotaxus harringtonia
| Plant Part | HHT Content (mg/g dry weight) |
| Buds | Highest Concentration |
| Leaves | Intermediate Concentration |
| Stems | Intermediate Concentration |
Qualitative comparison based on a study that found the highest amounts of harringtonine and homoharringtonine in the bud extract.[2]
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Cephalotaxus Alkaloids
This protocol is a common method for the initial extraction and purification of total alkaloids from plant material.
-
Extraction:
-
Acidification and Partitioning:
-
Basification and Extraction:
-
Concentration:
-
The organic solvent containing the alkaloids is collected and evaporated to yield the crude alkaloid extract.[6]
-
Protocol 2: HPLC Separation of Cephalotaxine, Harringtonine, and Homoharringtonine
This protocol is suitable for the analytical separation of the major Cephalotaxus alkaloids.
-
Column: Phenyl column (e.g., Dynamax 60 Å, 8 µm, 4.6 mm x 250 mm).[7]
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate buffer (pH 4.0)
-
Solvent B: Acetonitrile
-
Solvent C: Methanol
-
-
Gradient: A linear gradient starting from 70:15:15 (A:B:C) and ending at 55:30:15 over 30 minutes. This ratio is then maintained for another 30 minutes.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection: UV at 291 nm.[7]
Visualizations
Caption: General workflow for the extraction and purification of Cephalotaxus alkaloids.
Caption: Troubleshooting flowchart for addressing low yields of Cephalotaxus alkaloids.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. HPLC-electrospray ionization-MS-MS analysis of Cephalotaxus harringtonia leaves and enhancement of the extraction efficiency of alkaloids therein by SFE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloid Purification - Lifeasible [lifeasible.com]
Technical Support Center: 4-Hydroxycephalotaxine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxycephalotaxine in solution. The following information is curated from available data on cephalotaxine alkaloids and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: While specific stability data for this compound is limited, based on related compounds like homoharringtonine (a cephalotaxine ester), it is recommended to store solutions at -20°C for long-term stability, with indications of stability for at least four years at this temperature. For short-term storage, refrigeration at 2-8°C is advisable. Solutions should be protected from light to minimize potential photodegradation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the use of high-purity, anhydrous solvents to minimize degradation.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the structure of cephalotaxine alkaloids, potential degradation pathways for this compound in solution include:
-
Hydrolysis: The ester linkage in related cephalotaxine esters is susceptible to hydrolysis. While this compound is not an ester, other functional groups may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce degradation of complex organic molecules. It is a common practice to protect alkaloid solutions from light.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation.[3]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact this compound from any potential degradation products. Visual inspection for color change or precipitation can be a preliminary indicator of degradation, but is not a substitute for chromatographic analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of biological activity in an assay. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound for each experiment. Verify the stability of the compound under your specific assay conditions (e.g., buffer pH, temperature, incubation time). |
| Change in the color of the this compound solution (e.g., turning yellow). | This could indicate oxidative degradation or the formation of chromophoric degradation products. | Do not use the discolored solution. Prepare a fresh solution and ensure it is protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). |
| Precipitation observed in a stored solution. | The compound may have limited solubility or may be degrading to less soluble products. The solvent may have evaporated, increasing the concentration. | Visually inspect stored solutions before use. If precipitation is observed, the solution should be discarded. Ensure storage containers are properly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments. | This could be due to inconsistent solution preparation or degradation of the stock solution over time. | Standardize your solution preparation procedure. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Regularly check the purity of your stock solution using a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a controlled environment.
-
Dissolution: Dissolve the powder in a suitable anhydrous, high-purity solvent (e.g., DMSO) to the desired stock concentration. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage of Stock Solution:
-
For long-term storage, dispense the stock solution into small-volume, amber glass vials with tightly sealed caps.
-
Purge the headspace of the vials with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Store the vials at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw a vial of the stock solution at room temperature just before use.
-
Dilute the stock solution to the final working concentration using the appropriate experimental buffer or medium.
-
Use the working solution immediately and discard any unused portion. Avoid storing diluted aqueous solutions for extended periods.
-
Protocol 2: Forced Degradation Study to Evaluate Stability
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a vial of the stock solution to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control sample at each time point using a suitable analytical method, such as HPLC with UV or mass spectrometry detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the peak area of the parent compound indicate degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
Table 2: Recommended Storage Conditions for Cephalotaxine Alkaloids
| Compound | Storage Condition | Reported Stability |
| Homoharringtonine | -20°C | ≥ 4 years[4] |
| This compound (Recommended) | -20°C (Long-term) | Data not available |
| 2-8°C (Short-term) | Data not available |
Visualizations
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Logical overview of forced degradation studies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of HPLC Separation for 4-Hydroxycephalotaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Hydroxycephalotaxine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for developing an HPLC method for this compound, a Cephalotaxus alkaloid, is to use a reversed-phase C8 or C18 column. The mobile phase can consist of a gradient of acetonitrile or methanol mixed with an aqueous buffer, such as ammonium acetate or phosphate buffer.[1] UV detection at approximately 290-291 nm is suitable for monitoring the elution of Cephalotaxus alkaloids.[2]
Q2: How should I prepare a sample of this compound from plant material for HPLC analysis?
A2: A common method for extracting Cephalotaxus alkaloids, including this compound, from plant material involves an initial extraction with methanol. This is followed by a liquid-liquid partitioning step between a weak base (like 0.5% ammonium hydroxide) and an organic solvent such as chloroform. The organic fraction, which will contain the alkaloids, is then evaporated to dryness and the residue is redissolved in methanol for HPLC analysis.[3]
Q3: What are the key parameters to optimize for better separation of this compound from other related alkaloids?
A3: To achieve optimal separation, focus on adjusting the mobile phase composition, specifically the organic solvent-to-buffer ratio and the pH of the buffer. A gradient elution, where the concentration of the organic solvent is gradually increased, is often effective for separating complex mixtures of alkaloids.[2][4] Fine-tuning the flow rate can also improve resolution. For structurally similar alkaloids, adjusting the pH of the mobile phase can alter their ionization and significantly impact their retention times.
Q4: How can I develop a stability-indicating HPLC method for this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The basic nature of alkaloids can lead to interactions with residual silanols on the silica-based column packing, causing peak tailing. - Column Overload: Injecting too concentrated a sample. - Inappropriate Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. | - Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups. Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of this compound can also improve peak shape. - Reduce Sample Concentration: Dilute the sample before injection. - Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. |
| Inconsistent Retention Times | - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections, especially in gradient elution. - Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of volatile components). - Pump Issues: Fluctuations in the pump flow rate. | - Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered. - Pump Maintenance: Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Co-elution with Other Alkaloids | - Suboptimal Mobile Phase: The mobile phase composition is not providing enough selectivity to separate structurally similar alkaloids. | - Optimize Gradient: Adjust the gradient profile to have a shallower slope, which can improve the resolution of closely eluting peaks. - Change Organic Solvent: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation. - pH Adjustment: Fine-tune the pH of the aqueous portion of the mobile phase. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities in the solvents or buffer components. - Air Bubbles: Dissolved gas in the mobile phase. - Detector Issues: A dirty flow cell or a failing lamp. | - Use High-Purity Solvents: Filter all mobile phase components through a 0.45 µm filter. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. - Clean Flow Cell: Flush the detector flow cell with a suitable solvent. If the problem persists, the lamp may need replacement. |
| Loss of Resolution | - Column Degradation: The stationary phase has been compromised due to harsh pH conditions or contaminants. - Guard Column Contamination: The guard column is saturated with strongly retained compounds. | - Replace Column: If the column has been used extensively or under aggressive conditions, it may need to be replaced. - Replace Guard Column: The guard column should be replaced regularly. |
Experimental Protocols
Sample Preparation from Plant Material
-
Extraction: Homogenize the dried and powdered plant material (e.g., leaves, stems) and extract with methanol at room temperature with agitation for 24 hours.
-
Filtration: Filter the methanol extract to remove solid plant debris.
-
Concentration: Evaporate the methanol under reduced pressure to obtain a concentrated extract.
-
Liquid-Liquid Partitioning:
-
Resuspend the extract in a 0.5% ammonium hydroxide solution.
-
Extract this aqueous solution multiple times with an equal volume of chloroform.
-
Combine the chloroform fractions.[3]
-
-
Final Preparation:
-
Evaporate the chloroform to dryness.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the final solution through a 0.2 µm syringe filter before HPLC injection.
-
Recommended HPLC Method
This is a starting method that should be optimized for your specific instrument and separation goals.
| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic - for simpler mixtures) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 4.0) | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol (2:1, v/v) | Acetonitrile |
| Gradient | 0-30 min: 15% to 30% B 30-60 min: Hold at 30% B | N/A |
| Flow Rate | 1.2 mL/min[2] | 1.0 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 291 nm[2] | UV at 290 nm |
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues with this compound.
References
Common impurities in 4-Hydroxycephalotaxine samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in 4-Hydroxycephalotaxine samples. The following troubleshooting guides and FAQs will help address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential sources of impurities in my this compound sample?
Impurities in this compound samples can originate from several sources:
-
Biosynthesis/Extraction: As this compound is a natural product isolated from plants of the Cephalotaxus genus, other structurally related Cephalotaxus alkaloids are common process-related impurities.[1]
-
Synthesis: If the this compound is semi-synthetic or fully synthetic, byproducts, unreacted starting materials, and reagents from the chemical synthesis process can be present.
-
Degradation: this compound can degrade over time or under certain storage and experimental conditions (e.g., exposure to light, heat, humidity, or reactive chemicals). This can lead to the formation of degradation products.
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify if they are impurities?
Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis could be impurities. Here’s a systematic approach to their initial identification:
-
Blank Injection: Run a blank sample (injection of the mobile phase or solvent used to dissolve your sample) to rule out any peaks originating from the solvent or the HPLC system itself.
-
Spiking with a Reference Standard: If a reference standard for a suspected impurity is available, spike your sample with a small amount of it. An increase in the peak area of an existing peak suggests the identity of that impurity.
-
Mass Spectrometry (LC-MS): The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the ions, you can determine the molecular weight of the unknown compounds. Fragmentation patterns (MS/MS) can further help in elucidating their structures.
-
Forced Degradation Studies: To confirm if a peak is a degradation product, you can perform forced degradation studies. Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if they match the unknown peaks in your sample.
Q3: My this compound sample appears to be degrading. What are the likely degradation pathways?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds like other cephalosporins suggest the following potential degradation routes:
-
Hydrolysis: The ester and other functional groups in the molecule may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of oxidation products.
-
Photolysis: Exposure to UV or visible light can cause photolytic degradation.
Q4: How can I minimize the formation of impurities during my experiments?
To minimize impurity formation:
-
Storage: Store this compound samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative and photodegradation.
-
Solvent Selection: Use high-purity, degassed solvents for your experiments to avoid introducing reactive impurities.
-
pH Control: If working in solution, buffer the pH to a range where the compound is most stable.
-
Light Protection: Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature Control: Avoid exposing the sample to high temperatures for extended periods.
Common Impurities in this compound
The following table summarizes potential impurities that may be found in this compound samples based on its origin and chemical class.
| Impurity Class | Potential Compounds | Likely Origin |
| Process-Related | Cephalotaxine | Biosynthesis/Extraction |
| (Related Alkaloids) | Cephalotaxinone | Biosynthesis/Extraction |
| Demethylcephalotaxine | Biosynthesis/Extraction | |
| 11-Hydroxycephalotaxine | Biosynthesis/Extraction | |
| Degradation Products | Hydrolytic Degradants | Hydrolysis (Acid/Base) |
| Oxidative Degradants | Oxidation | |
| Photolytic Degradants | Photolysis | |
| Residual Solvents | Solvents used in extraction and purification | Manufacturing Process |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for the separation of this compound from its potential impurities. Method optimization will be required based on the specific impurities suspected and the HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC or LC-MS analysis. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.
Visualizations
Caption: Experimental workflow for the identification of impurities in this compound samples.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.
References
Troubleshooting low yield in 4-Hydroxycephalotaxine isolation
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the isolation of 4-Hydroxycephalotaxine and related Cephalotaxus alkaloids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Cephalotaxus plant material?
A1: The yield of this compound, like other cephalotaxine-type alkaloids, is often low and highly variable depending on the plant species, geographical location, harvest time, and the specific part of the plant used (e.g., leaves, seeds, bark).[1][2] Yields are often in the range of milligrams of pure compound per kilogram of dried plant material. For context, one study isolating multiple alkaloids from 800 mg of a crude extract yielded specific compounds ranging from 9.3 mg to 130.4 mg.[1]
Q2: Which part of the Cephalotaxus plant is best for isolating this compound?
A2: Cephalotaxus alkaloids are found in various parts of the plant, including the twigs, leaves, roots, and seeds.[1] While stems and leaves are commonly investigated, seeds have also been identified as an important source.[3] The optimal plant part can vary between species, so a preliminary analysis of different tissues from your source material is recommended.
Q3: What are the most critical stages affecting the final yield?
A3: The most critical stages for yield loss are the initial extraction from plant material and the subsequent purification steps, particularly column chromatography. Inefficient extraction will fail to liberate the alkaloids, while poorly optimized chromatography can lead to significant product loss through irreversible adsorption, co-elution with impurities, or degradation on the stationary phase.
Q4: Is this compound stable during the isolation process?
A4: Alkaloids can be sensitive to pH extremes, high temperatures, and prolonged exposure to certain solvents. As a hydroxylated derivative of cephalotaxine, this compound may be susceptible to oxidation or other degradation pathways. It is crucial to use mild extraction and purification conditions where possible.
Section 2: Detailed Troubleshooting Guide
This section addresses specific problems encountered during the isolation workflow.
Issue 1: Low Yield from Initial Crude Extraction
Q: My crude alkaloid extract is very light, and preliminary analysis (e.g., TLC) shows a weak spot for the target compound. What went wrong?
A: This points to inefficient extraction from the plant matrix. The cause is likely related to pH, solvent choice, or physical processing.
-
Possible Cause 1: Incorrect pH. Alkaloids are basic compounds. Extraction is typically performed under acidic conditions (to form soluble salts) or basic conditions (to extract the free base into an organic solvent).
-
Solution: Ensure the pH of your extraction medium is correctly adjusted. For acid-base extraction, a common method involves macerating the plant material in an acidic aqueous solution (e.g., dilute HCl or acetic acid), followed by basifying the aqueous extract with a base like ammonia solution to a pH of 7–8, and then extracting the liberated alkaloid free base into an organic solvent like ethyl acetate or chloroform.[3]
-
-
Possible Cause 2: Inappropriate Solvent. The polarity of the extraction solvent is critical.
-
Solution: If performing a direct organic solvent extraction, ensure the solvent has the appropriate polarity to dissolve this compound. A gradient of solvents from non-polar (e.g., hexane, to remove lipids) to polar (e.g., methanol or ethanol) is often used. For the alkaloids themselves, solvents like ethyl acetate, chloroform, and methanol are common.[3]
-
-
Possible Cause 3: Insufficient Grinding or Maceration. The solvent needs to penetrate the plant tissue effectively.
-
Solution: Ensure the dried plant material is ground to a fine, consistent powder. Increase the maceration time or use techniques like sonication or Soxhlet extraction to improve efficiency.
-
Issue 2: Significant Product Loss During Liquid-Liquid Extraction
Q: After basifying my acidic extract and partitioning with an organic solvent, I'm losing most of my target compound. Where is it going?
A: The product is likely either not being fully liberated as a free base or is trapped in an emulsion.
-
Possible Cause 1: Incomplete Basification. If the aqueous layer is not sufficiently basic, the alkaloid will remain in its protonated (salt) form and will not partition into the organic layer.
-
Solution: Check the pH of the aqueous layer after adding the base and ensure it is in the recommended range (typically pH 7–8 or higher for full liberation).[3] Add the base slowly and with vigorous stirring.
-
-
Possible Cause 2: Emulsion Formation. Plant extracts are rich in surfactants, which can cause stable emulsions at the aqueous-organic interface, trapping your compound.
-
Solution: To break emulsions, try adding a saturated NaCl solution (brine), gently swirling the separatory funnel instead of shaking vigorously, or passing the mixture through a pad of celite or glass wool.
-
Issue 3: Low Recovery from Column Chromatography
Q: My crude extract shows a strong spot on TLC, but I recover very little pure compound after silica gel column chromatography. Why?
A: This is a common and frustrating issue. The highly active surface of silica gel can irreversibly adsorb basic compounds like alkaloids or cause degradation.
-
Possible Cause 1: Irreversible Adsorption on Acidic Silica. Standard silica gel is weakly acidic and can bind strongly to basic alkaloids.[4]
-
Solution 1: Deactivate the silica gel by adding a small percentage of a base to your eluent system, such as triethylamine (0.1-1%) or ammonia. This neutralizes the acidic sites and improves recovery.
-
Solution 2: Use a different stationary phase. Alumina (basic or neutral) is a classic alternative for separating basic compounds. Reversed-phase (C18) silica is another excellent option, often used with mobile phases containing buffers.[3][5]
-
-
Possible Cause 2: Incorrect Mobile Phase Polarity. If the eluent is not polar enough, the compound will not move off the column. If it's too polar, it will elute too quickly with impurities.
-
Solution: Develop your gradient carefully based on TLC analysis. A common mobile phase for alkaloids on silica is a chloroform-methanol or dichloromethane-methanol gradient.[3] Start with low polarity and increase it gradually.
-
-
Possible Cause 3: Compound Degradation on the Column. Prolonged contact time with the stationary phase can lead to degradation.
-
Solution: Do not let columns run dry. Pack the column well to avoid channeling and ensure a reasonable flow rate. If sensitivity is high, consider faster purification methods like flash chromatography or High-Speed Counter-Current Chromatography (HSCCC), which has shown high recovery rates (>90%) for Cephalotaxus alkaloids.[1]
-
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids
-
Maceration: Macerate 1 kg of finely powdered, dried plant material (e.g., leaves and stems of Cephalotaxus) with 5 L of 0.5% aqueous HCl for 24 hours. Repeat the extraction twice more.
-
Filtration: Combine the acidic extracts and filter to remove solid plant material.
-
Basification: Cool the acidic extract in an ice bath. Slowly add concentrated ammonia solution with stirring until the pH reaches 7–8.
-
Partitioning: Transfer the basified solution to a large separatory funnel and extract with ethyl acetate (3 x 2 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Silica Gel Column Chromatography (Base-Treated)
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Chloroform).
-
Column Packing: Pack the column with the slurry.
-
Eluent Preparation: Prepare a series of eluents with increasing polarity. For example:
-
Eluent A: Chloroform with 0.1% Triethylamine
-
Eluent B: Chloroform:Methanol (98:2) with 0.1% Triethylamine
-
-
Sample Loading: Dissolve the crude extract (e.g., 5 g) in a minimal amount of the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with Eluent A, gradually increasing the proportion of Eluent B. Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine fractions containing the pure this compound and concentrate to yield the purified product.
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Comparison of Chromatographic Methods for Cephalotaxus Alkaloid Purification
| Method | Stationary Phase | Mobile Phase System | Key Advantage | Reported Recovery |
| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | Widely available, good for initial cleanup | Variable, can be low without modification |
| Column Chromatography | C18 Reversed-Phase | Methanol-Water Gradient | Good for polar alkaloids, reproducible | Generally high |
| HSCCC[1] | Liquid-Liquid | Ethyl acetate-n-hexane-water with pH modifiers | High capacity, no solid support, high recovery | >90% |
| Preparative HPLC[5] | ODS, Silica Gel | Various | High resolution for separating close isomers | High, but lower capacity |
Diagrams and Workflows
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low crude extraction yield.
References
- 1. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. column-chromatography.com [column-chromatography.com]
- 5. [A new cephalotaxine-type alkaloid dimer from Cephalotaxus lanceolata] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 4-Hydroxycephalotaxine
Welcome to the technical support center for chromatographic analysis of 4-Hydroxycephalotaxine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for developing an HPLC method for this compound?
A1: The initial and most critical step is to understand the physicochemical properties of this compound, particularly its pKa value.[1] The pH of the mobile phase relative to the pKa will determine the ionization state of the molecule, which significantly influences its retention and selectivity on a reversed-phase column.[1] A good starting point is to screen different pH values to find the optimal range for separation.[1] Additionally, studying existing literature for established methods for similar compounds, like cephalosporins, can provide a good starting point.[2]
Q2: How do I select an appropriate HPLC column for this compound analysis?
A2: For a compound like this compound, which is likely to be polar, a reversed-phase C18 column is a common starting point.[3][4] However, if you encounter issues like poor retention, consider a column with a different chemistry, such as a phenyl-hexyl or a chiral stationary phase, which can offer alternative selectivities.[1] For polar analytes that are difficult to retain, HILIC columns can also be a suitable option.[5] Using a highly deactivated, end-capped column can help minimize peak tailing by reducing secondary interactions with residual silanol groups.[6]
Q3: What is the most effective way to optimize the mobile phase for better resolution?
A3: Mobile phase optimization is a multi-step process that involves adjusting solvent composition, pH, and buffer concentration.[7] The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly alter selectivity.[1][8] Systematically varying the percentage of the organic modifier in the mobile phase is crucial.[1] For complex mixtures, gradient elution is often more effective than isocratic elution.[9]
Q4: Why is the mobile phase pH so important for the separation of this compound?
A4: The pH of the mobile phase is critical because it controls the ionization state of both the analyte and the stationary phase.[1][7] For basic compounds, operating at a lower pH can suppress the ionization of residual silanol groups on the silica support, minimizing unwanted secondary interactions that cause peak tailing.[10] Conversely, adjusting the pH can alter the charge of the analyte itself, changing its retention time and potentially improving its separation from other components.[11]
Troubleshooting Guide
Poor Resolution / Peak Co-elution
Q: My peaks for this compound and an impurity are not fully separated. What should I do?
A: Poor resolution is a common issue that can be addressed by manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Increase Efficiency (N):
-
Improve Selectivity (α):
-
Optimize Retention Factor (k):
-
Adjust the solvent strength. For reversed-phase, decrease the percentage of the organic modifier to increase retention. Aim for a k value between 2 and 10 for optimal resolution.[12]
-
Peak Tailing
Q: The peak for this compound is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6][10] this compound, likely having basic functional groups, can interact strongly with ionized silanol groups on the silica surface.[10][14]
-
Secondary Silanol Interactions:
-
Solution 1: Lower Mobile Phase pH: Decrease the pH of the mobile phase to suppress the ionization of silanol groups.[10]
-
Solution 2: Add a Competitive Base: Introduce a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol sites.[1]
-
Solution 3: Use a Highly Deactivated Column: Employ an end-capped column where residual silanols have been chemically deactivated.[6]
-
-
Column Overload:
-
Column Bed Deformation:
Peak Fronting
Q: My this compound peak is fronting. How can I fix this?
A: Peak fronting is less common than tailing and is often a sign of column overload, especially for basic compounds at low pH where ion exclusion can occur.[15]
-
Column Overload:
-
Solution: The primary solution is to reduce the mass of the sample injected onto the column.[15] Dilute your sample and reinject to see if the peak shape becomes more symmetrical.
-
-
Inappropriate Sample Solvent:
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to front.
-
Peak Splitting or Shoulders
Q: I am observing split peaks or shoulders on my main peak. What could be the issue?
A: This issue can arise from problems at the column inlet or from the sample/mobile phase composition.
-
Column Inlet Problems:
-
Sample Solvent Incompatibility:
Irreproducible Retention Times
Q: The retention time for this compound is shifting between injections. What should I check?
A: Fluctuating retention times point to inconsistencies in the chromatographic system or mobile phase preparation.
-
Mobile Phase Preparation:
-
Column Temperature:
-
Cause: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.[1]
-
-
System Leaks or Pump Issues:
-
Cause: Leaks in the pump, fittings, or injector can cause flow rate fluctuations. Air bubbles in the pump can also be a problem.
-
Solution: Perform regular system maintenance. Check for leaks and purge the pump to remove any air bubbles.[1]
-
-
Insufficient Column Equilibration:
-
Cause: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
Data Presentation
Table 1: Mobile Phase Optimization Parameters
| Parameter | Starting Point | Optimization Strategy | Effect on Resolution |
| Organic Modifier | Acetonitrile | Test Methanol as an alternative. | Changes selectivity (α).[1] |
| Modifier % | 50% (Isocratic) | Vary from 10% to 90% or develop a gradient. | Adjusts retention factor (k).[1] |
| pH | 7.0 | Screen pH from 2.5 to 7.5. | Affects selectivity (α) and peak shape.[1] |
| Buffer Conc. | 20 mM | Test range from 10 mM to 50 mM. | Can improve peak shape and reproducibility.[1] |
| Flow Rate | 1.0 mL/min | Decrease to improve efficiency (N). | Slower flow rates can increase resolution but also analysis time.[1] |
Table 2: Troubleshooting Summary for Common Resolution Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Low efficiency, poor selectivity, or inadequate retention. | Increase column length, change mobile phase/column chemistry, or adjust solvent strength.[1][12] |
| Peak Tailing | Secondary silanol interactions, column overload. | Lower mobile phase pH, use an end-capped column, or reduce sample concentration.[6][10] |
| Peak Fronting | Column overload, sample solvent too strong. | Reduce sample mass on column, dissolve sample in mobile phase.[15] |
| Split Peaks | Blocked column frit, column void, incompatible sample solvent. | Use guard column, back-flush column, or dissolve sample in a weaker solvent.[10][15] |
| Shifting RTs | Inconsistent mobile phase, temperature fluctuation, leaks. | Prepare fresh mobile phase, use a column oven, perform system maintenance.[1] |
Experimental Protocols
Protocol: Mobile Phase pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of this compound.
-
Preparation of Buffers:
-
Prepare a series of buffers (e.g., phosphate or acetate) at different pH values, such as 2.5, 3.5, 5.0, 6.5, and 7.5. A buffer concentration of 20 mM is a good starting point.[1]
-
-
Mobile Phase Preparation:
-
For each pH value, prepare the mobile phase by mixing the aqueous buffer with the chosen organic solvent (e.g., acetonitrile) in a fixed ratio (e.g., 70:30 v/v).
-
-
System Equilibration:
-
Install the analytical column (e.g., a C18 column) and equilibrate it with the first mobile phase (pH 2.5) for at least 20 column volumes.
-
-
Sample Injection:
-
Inject the this compound sample and record the chromatogram. Note the retention time, peak shape (asymmetry factor), and resolution from any adjacent peaks.
-
-
Iterative Analysis:
-
Sequentially switch to the next mobile phase pH. Before each new analysis, ensure the column is fully equilibrated with the new mobile phase.
-
Repeat the sample injection and data recording for each pH level.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at different pH values.
-
Identify the pH that provides the best resolution, optimal retention time (k between 2 and 10), and the most symmetrical peak shape.
-
Visualizations
Caption: A typical workflow for HPLC method development and optimization.
Caption: A troubleshooting decision tree for addressing peak tailing.
Caption: The relationship between resolution and its controlling factors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. fishersci.de [fishersci.de]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. inacom.nl [inacom.nl]
- 9. mastelf.com [mastelf.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-Hydroxycephalotaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxycephalotaxine. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
A1: While specific forced degradation studies on this compound are not extensively documented in publicly available literature, data from studies on the structurally similar cephalotaxine alkaloid, Homoharringtonine (HHT), can provide valuable insights into potential degradation pathways. Based on these studies, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.
The degradation of the core cephalotaxine structure is a primary concern. Potential degradation products may arise from modifications to the pentacyclic core of this compound. Researchers should anticipate the formation of various degradation products, and it is crucial to employ robust analytical methods to separate and identify these compounds.
Q2: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?
A2: A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is highly recommended.[1] This technique allows for the efficient separation of the parent drug from its degradation products and provides high-resolution mass data for structural elucidation. A reverse-phase C18 column is often suitable for the separation of these types of alkaloids.
Q3: My chromatogram shows several unexpected peaks after storing my this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram likely indicates the degradation of this compound. The stability of the compound can be affected by several factors including the pH of the solution, exposure to light, elevated temperature, and the presence of oxidizing agents. It is advisable to perform a systematic forced degradation study to identify the conditions under which your compound is unstable and to characterize the resulting degradation products.
Q4: How can I confirm the structure of a suspected degradation product?
A4: Structural confirmation of degradation products requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) like Q-TOF-MS provides accurate mass measurements, which can help determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments will reveal the fragmentation pattern of the molecule, offering clues to its structure. For unambiguous structural elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC/UHPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with different buffers and pH). A gradient elution is often necessary to resolve complex mixtures of degradation products. |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradants. |
| Suboptimal column temperature. | Adjust the column temperature. Sometimes, a slight increase or decrease in temperature can significantly improve peak shape and resolution. |
| Flow rate is not optimized. | Vary the flow rate to improve separation efficiency. A lower flow rate can sometimes lead to better resolution, although it will increase the run time. |
Issue 2: Difficulty in Identifying Degradation Products by Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Low abundance of the degradation product. | Concentrate the sample or inject a larger volume if your system allows. Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to enhance the signal of the analyte. |
| Complex fragmentation pattern. | Perform MSn experiments to establish fragmentation pathways. Compare the fragmentation of the degradation product with that of the parent compound to identify common structural motifs. |
| Isobaric interferences. | Ensure your chromatographic method provides adequate separation of isobaric compounds. High-resolution MS is crucial to differentiate between compounds with very similar masses. |
| Lack of a reference standard. | Propose a putative structure based on the mass and fragmentation data. If possible, synthesize the proposed compound to confirm its identity by comparing its chromatographic and spectral properties. |
Experimental Protocols
Forced Degradation Studies
A systematic forced degradation study should be conducted to understand the stability of this compound. The following conditions are recommended based on ICH guidelines and studies on similar compounds:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution (in a photostability chamber) to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted with the mobile phase before analysis.
UHPLC-Q-TOF-MS Method for Degradation Product Profiling
The following is a representative UHPLC-Q-TOF-MS method adapted from a study on a similar compound, which can be used as a starting point for method development for this compound.[1]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100 - 1000 |
| Collision Energy | Ramped collision energy for MS/MS experiments |
Data Presentation
Table 1: Potential Degradation Products of this compound (Hypothetical, based on Homoharringtonine degradation)
| Degradation Product ID | Proposed Structure/Modification | Expected m/z [M+H]⁺ | Potential Formation Condition |
| DP1 | Dehydration of this compound | 314.1336 | Thermal, Acidic |
| DP2 | Oxidation (addition of one oxygen atom) | 348.1285 | Oxidative |
| DP3 | Demethylation | 318.1128 | Acidic, Thermal |
| DP4 | Ring Opening/Rearrangement | Varies | Acidic, Basic |
Note: The m/z values are calculated based on the proposed modifications to the molecular formula of this compound (C₁₈H₂₁NO₅). These are hypothetical and require experimental verification.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for subjecting this compound to stress conditions and subsequent analysis.
Logical Relationship for Degradation Product Identification
Caption: Logical steps for the identification and confirmation of degradation products.
References
Method Development for Complex Mixtures Containing 4-Hydroxycephalotaxine: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method development for the analysis of 4-Hydroxycephalotaxine in complex mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of this compound?
A1: The most common and effective analytical technique for the analysis of this compound and other Cephalotaxus alkaloids is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS).[1][2][3] This combination allows for excellent separation of complex mixtures and sensitive and selective detection of the target analyte.
Q2: What are the key considerations for sample preparation when extracting this compound from plant matrices?
A2: Key considerations for sample preparation include the choice of extraction solvent and the purification method. A common approach involves initial extraction with methanol, followed by a liquid-liquid partitioning step to remove interfering substances.[4] For example, partitioning between a chloroform layer and a slightly basic aqueous layer (e.g., 0.5% ammonium hydroxide) can effectively isolate the alkaloids.[4]
Q3: How can I improve the resolution of this compound from other closely related alkaloids?
A3: To improve chromatographic resolution, you can optimize several HPLC parameters. These include the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the column type (a C18 column is often a good starting point), and the gradient elution program.[5][6]
Q4: What are typical stability issues for Cephalotaxus esters like this compound during analysis?
A4: Cephalotaxine esters can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. It is crucial to control the pH of the mobile phase and sample solutions and to avoid prolonged storage of samples at room temperature.
Q5: What are the essential validation parameters for a quantitative HPLC method for this compound?
A5: According to ICH guidelines, essential validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Presence of interfering compounds. | 1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the column with a new one. 4. Improve the sample cleanup procedure. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Check the pump for leaks and ensure consistent flow rate. |
| Low Signal Intensity or No Peak | 1. Low concentration of the analyte. 2. Inefficient extraction or sample loss. 3. Degradation of the analyte. 4. Mass spectrometer source contamination or incorrect settings. | 1. Concentrate the sample or use a more sensitive detector. 2. Optimize the extraction procedure and minimize sample handling steps. 3. Check sample stability and prepare fresh samples. 4. Clean the MS source and optimize ionization parameters. |
| High Background Noise in Mass Spectrum | 1. Contaminated mobile phase or sample. 2. Matrix effects from the sample. 3. Inadequate grounding of the MS system. | 1. Use high-purity solvents and reagents. 2. Improve the sample cleanup procedure to remove interfering matrix components. 3. Check and ensure proper grounding of the instrument. |
| Co-elution with Other Components | 1. Insufficient chromatographic separation. 2. Presence of isomers or structurally similar compounds. | 1. Optimize the gradient elution profile, mobile phase composition, or try a different column chemistry. 2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between co-eluting compounds with different elemental compositions. |
Experimental Protocols
Extraction of this compound from Cephalotaxus Plant Material
This protocol is adapted from methods used for the extraction of Cephalotaxus alkaloids.[4][7]
-
Grinding: Grind dried and powdered plant material (e.g., leaves, stems) to a fine powder.
-
Maceration: Suspend the powder in methanol (e.g., 10 g of plant material in 100 mL of methanol) and macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 0.5% aqueous ammonium hydroxide.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform fractions, which will contain the alkaloids.
-
-
Final Concentration: Evaporate the chloroform to dryness to yield the purified alkaloid fraction.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
HPLC-MS/MS Method for Quantification of this compound
This is a general method that should be optimized for your specific instrument and application.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-15 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data
Table 1: HPLC-MS/MS Parameters for this compound (Hypothetical)
| Parameter | Value |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion 1 (m/z) (for quantification) | To be determined experimentally |
| Product Ion 2 (m/z) (for confirmation) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Retention Time (min) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Note: The specific m/z values and collision energies for this compound need to be determined by direct infusion of a standard compound into the mass spectrometer.
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Common HPLC-MS Issues.
References
- 1. An HPLC-MS/MS method for the quantitative determination of 4-hydroxy-anethole trithione in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applying Four-Step Characteristic Ion Filtering with HPLC-Q-Exactive MS/MS Spectrometer Approach for Rapid Compound Structures Characterization and Major Representative Components Quantification in Modified Tabusen-2 Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. jetir.org [jetir.org]
- 7. Isolation of antitumor alkaloids from Cephalotaxus harringtonia [agris.fao.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Hydroxycephalotaxine and Homoharringtonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivity of two natural alkaloids derived from Cephalotaxus species: 4-Hydroxycephalotaxine and Homoharringtonine (HHT). While both compounds share a common cephalotaxine core, their biological activities appear to be vastly different, with HHT being a well-characterized potent anti-cancer agent and this compound remaining largely uncharacterized in terms of its bioactivity.
Overview of Homoharringtonine (HHT) Bioactivity
Homoharringtonine, a cephalotaxine ester, is a widely studied natural product with significant clinical applications, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][2] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by binding to the ribosome and preventing the elongation of the nascent polypeptide chain.[3][4][5] This disruption of protein synthesis leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: HHT has been shown to induce programmed cell death in various cancer cell lines.[1][5]
-
Cell Cycle Arrest: The compound can block the progression of cells through the G1 and G2/M phases of the cell cycle.[3]
-
Modulation of Signaling Pathways: HHT influences several key signaling pathways involved in cancer cell proliferation and survival.[1]
The Enigma of this compound Bioactivity
In stark contrast to the extensive body of research on homoharringtonine, there is a significant lack of publicly available data on the bioactivity of this compound. While it is known to be isolated from the bark of Cephalotaxus fortunei, its biological effects have not been well-documented in scientific literature.[6][7][] Current information primarily highlights its use as:
-
An internal standard for mass spectrometry-based assays.[7]
-
A precursor for the synthesis of other Cephalotaxus alkaloid derivatives.[7]
The structural difference between HHT and this compound likely accounts for the disparity in their biological activities. The complex ester side chain present in homoharringtonine is understood to be crucial for its potent anti-cancer effects. This compound, which is an ester of cephalotaxine, possesses a simpler chemical structure, which may not confer the same level of biological activity.
Quantitative Bioactivity Data: Homoharringtonine
Due to the lack of data for this compound, a direct quantitative comparison is not possible. The following table summarizes key bioactivity data for Homoharringtonine across various studies and cell lines.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Homoharringtonine | Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | 105 nM (24h) | [9] |
| Homoharringtonine | Cell Growth Inhibition | HL-60 (AML) | ~30 nM (24h) | [5] |
| Homoharringtonine | Cell Growth Inhibition | THP-1 (AML) | ~250 nM (24h) | [5] |
| Homoharringtonine | Protein Synthesis Inhibition | Gastrointestinal Stromal Tumor (GIST) cells | 0.1 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the bioactivity of compounds like Homoharringtonine are provided below as a reference for researchers.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with the test compound.
Protocol:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Homoharringtonine) or a vehicle control for a specified duration (e.g., 1 to 8 hours).
-
Metabolic Labeling: During the last 30 minutes of treatment, add a labeled amino acid analog, such as L-homopropargylglycine (HPG), to the culture medium.
-
Cell Lysis and Fixation: Wash the cells with PBS and then lyse them. Fix the cellular proteins.
-
Detection: The incorporated HPG can be detected via a click chemistry reaction with a fluorescently tagged azide.
-
Quantification: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. The reduction in fluorescence in treated cells compared to control cells indicates the level of protein synthesis inhibition.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by Homoharringtonine and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Homoharringtonine.
Caption: Experimental workflow for bioactivity comparison.
Conclusion
Homoharringtonine is a well-established cytotoxic agent with a clear mechanism of action and a significant body of supporting experimental data. Its ability to inhibit protein synthesis makes it an effective therapeutic for certain cancers. In contrast, this compound remains a compound with largely unknown biological activity. Future research is warranted to elucidate the potential bioactivity of this compound and other less-studied Cephalotaxus alkaloids to explore their potential as therapeutic agents or as scaffolds for the development of new drugs. Researchers investigating this class of compounds can utilize the established protocols for HHT as a starting point for their own studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ethnopharmacology, chemodiversity, and bioactivity of Cephalotaxus medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethnopharmacology, chemodiversity, and bioactivity of <i>Cephalotaxus</i> medicinal plants [cjnmcpu.com]
- 4. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
- 9. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-Hydroxycephalotaxine and Other Cephalotaxus Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of 4-Hydroxycephalotaxine against other notable Cephalotaxus alkaloids. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to support further investigation and drug discovery efforts.
Executive Summary
The genus Cephalotaxus is a rich source of alkaloids with significant interest in oncology, most notably for the treatment of leukemia. While Homoharringtonine (HHT) is an approved anti-leukemia drug, the cytotoxic potential of other derivatives, such as this compound, is less characterized. This guide compiles available data to facilitate a comparative understanding of their anti-cancer properties. Current research indicates that while alkaloids like Homoharringtonine and Harringtonine exhibit potent cytotoxicity against a range of cancer cell lines, this compound has demonstrated limited activity in the studies available to date. This suggests that the ester side chain at the C3 position of the Cephalotaxine skeleton plays a crucial role in the cytotoxic efficacy of these compounds.
Data Presentation: Comparative Cytotoxicity of Cephalotaxus Alkaloids
The following table summarizes the available 50% inhibitory concentration (IC50) values for various Cephalotaxus alkaloids against several human cancer cell lines. It is important to note the limited availability of specific IC50 data for this compound, which in some studies has shown minimal activity.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa, SGC-7901, A-549 | > 20 | [1] |
| Homoharringtonine (HHT) | A549 | 0.085 (µg/mL) | [1] |
| HCT116 | 0.001 (µg/mL) | [1] | |
| HepG2 | 0.087 (µg/mL) | [1] | |
| HeLa | 0.00087 - 0.00903 | [2] | |
| MCF-7 | 0.00087 - 0.00903 | [2] | |
| U2OS | 0.00087 - 0.00903 | [2] | |
| Harringtonine (HT) | A549 | Data not specified | [3] |
| HCT116 | Data not specified | [3] | |
| HepG2 | Data not specified | [3] | |
| Cephalotaxine (CET) | Data not available in compiled sources | ||
| Deoxyharringtonine | A549, HCT116, HepG2 | Data not specified | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data for Homoharringtonine is presented in both µg/mL and µM to reflect the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following are generalized protocols for common cytotoxicity assays used in the evaluation of natural products.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5x10⁴ to 10⁵ cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloids. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the alkaloid.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the alkaloids.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Cephalotaxus alkaloids are mediated through distinct signaling pathways. Understanding these mechanisms is vital for targeted drug development.
Homoharringtonine (HHT): Inhibition of Protein Synthesis
Homoharringtonine is a well-established inhibitor of protein synthesis.[4] It primarily targets the elongation step of translation, leading to a rapid depletion of short-lived proteins, including those crucial for cancer cell survival.
Caption: Mechanism of Homoharringtonine (HHT) via protein synthesis inhibition.
Cephalotaxus Alkaloids and Apoptosis Induction
Several Cephalotaxus alkaloids induce apoptosis, a form of programmed cell death, in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a common mechanism.
Caption: The intrinsic apoptosis pathway induced by certain Cephalotaxus alkaloids.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural product extracts and isolated compounds.
Caption: A generalized workflow for the discovery of cytotoxic natural products.
References
A Comparative Guide to the Enantioselective Synthesis of 4-Hydroxycephalotaxine
The enantioselective synthesis of 4-Hydroxycephalotaxine, a key analogue of the antileukemic agent Cephalotaxine, presents a significant challenge in organic chemistry due to its complex pentacyclic structure and multiple stereocenters. Over the years, various synthetic strategies have been developed to achieve high stereocontrol in the construction of this intricate molecular architecture. This guide provides a comparative overview of notable enantioselective approaches, focusing on key transformations, overall yields, and enantiomeric purity.
Comparison of Synthetic Strategies
Different methodologies have been employed to access the chiral core of this compound, each with its own set of advantages and challenges. The primary goals of these syntheses are to control the stereochemistry of the contiguous stereocenters and to efficiently construct the fused ring system. Below is a summary of key quantitative data from selected synthetic routes.
| Synthetic Approach | Key Reaction(s) | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Formal Synthesis via Palladium-Catalyzed Enantioselective Tsuji Allylation | Palladium-catalyzed enantioselective Tsuji allylation to construct the aza-containing tetrasubstituted stereogenic center. | Not Reported | 93% ee | Zhang et al. |
| Formal Synthesis from D-Proline | Intramolecular aldol condensation of a diketone derived from D-proline. | Not Reported | >98% ee (inferred) | Unnamed Author |
Key Synthetic Pathways and Methodologies
The enantioselective synthesis of the cephalotaxine core, a necessary precursor for this compound, often involves the strategic formation of the spirocyclic DE ring system and the subsequent construction of the C ring.
Palladium-Catalyzed Enantioselective Tsuji Allylation
One notable approach involves the use of a palladium-catalyzed enantioselective Tsuji allylation to establish the crucial aza-containing tetrasubstituted stereocenter. This key step proceeds with high enantioselectivity (93% ee) and yield (95%). The synthesis commences from a known ketone intermediate, which is transformed into an allyl enol carbonate precursor. The palladium-catalyzed intramolecular allylic alkylation of this precursor, in the presence of a chiral ligand, affords the desired spirocyclic intermediate with excellent stereocontrol.
Experimental Workflow for Tsuji Allylation Approach
Caption: Palladium-Catalyzed Enantioselective Tsuji Allylation Pathway.
Chiral Pool Approach from D-Proline
Another effective strategy utilizes the chiral pool, starting from readily available D-proline. This method relies on an intramolecular aldol condensation of a diketone to construct the α,β-unsaturated ketone of the spirocyclic core. The chirality from D-proline is transferred through a series of steps to establish the stereochemistry of the final product. Subsequent reduction and functional group manipulations lead to a key intermediate, which can be converted to the cephalotaxine skeleton.
Experimental Workflow for D-Proline Approach
Caption: Chiral Pool Synthesis from D-Proline.
Experimental Protocols
General Procedure for Palladium-Catalyzed Enantioselective Tsuji Allylation:
To a solution of the allyl enol carbonate in a suitable solvent (e.g., THF) is added the palladium catalyst, typically [Pd(dba)2], and a chiral phosphine ligand. The reaction mixture is stirred at a specific temperature until the starting material is consumed, as monitored by TLC. The product, the spirocyclic ketone, is then isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Intramolecular Aldol Condensation:
The diketone precursor, derived from D-proline, is dissolved in an anhydrous, non-polar solvent such as benzene. A catalytic amount of a strong base, for instance, sodium 2-methyl-2-butanolate, is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the desired α,β-unsaturated ketone is isolated and purified by chromatography.
Conclusion
The enantioselective synthesis of this compound and its core structure remains an active area of research. The strategies highlighted here demonstrate the power of modern synthetic methods, including catalytic asymmetric reactions and chiral pool approaches, to tackle complex molecular targets. While the palladium-catalyzed Tsuji allylation offers a highly enantioselective route, the D-proline-based synthesis provides an alternative pathway from a readily available chiral starting material. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges of the target molecule. Further advancements in catalytic methods are expected to lead to even more efficient and versatile syntheses of this important class of alkaloids.
A Comparative Guide to the Biological Activity of Cephalotaxine Analogs with a Focus on Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various natural product scaffolds, including the intricate pentacyclic structure of cephalotaxine, an alkaloid derived from plants of the Cephalotaxus genus. While cephalotaxine itself exhibits modest cytotoxic activity, its ester derivatives, such as harringtonine and homoharringtonine, have demonstrated significant antileukemic properties, with homoharringtonine (omacetaxine mepesuccinate) being approved for the treatment of chronic myeloid leukemia. This guide focuses on the known anticancer activities of cephalotaxine and its analogs, providing available quantitative data, experimental methodologies, and a proposed signaling pathway based on the parent compound.
Quantitative Comparison of Anticancer Activity
The antitumor potential of cephalotaxine and its derivatives has been evaluated against various cancer cell lines, primarily leukemia. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, showcasing the cytotoxic potency of these compounds.
| Compound/Analog | Cell Line | Activity (µM) | Reference |
| Cephalotaxine (CET) | HL-60 (Human promyelocytic leukemia) | IC50: 4.91 | [1] |
| NB4 (Human acute promyelocytic leukemia) | IC50: 16.88 | [1] | |
| MoLT-4 (Human T-cell acute lymphoblastic leukemia) | IC50: 7.08 | [1] | |
| K562 (Human chronic myelogenous leukemia) | IC50: 22.59 | [1] | |
| Jurkat (Human T-cell leukemia) | IC50: 5.54 | [1] | |
| Raji (Human Burkitt's lymphoma) | IC50: 18.08 | [1] | |
| Hainanensine | THP-1 (Human acute monocytic leukemia) | GI50: 0.24 ± 0.07 | [2] |
| K562 (Human chronic myelogenous leukemia) | GI50: 0.29 ± 0.01 | [2] | |
| Cephalotaxine Ester Analog (C1Z) | HL-60 (Human promyelocytic leukemia) | Induces differentiation | [3] |
| L1210 (Mouse lymphocytic leukemia) | Inhibitory activity | [3] |
Note: Specific IC50 values for the C1Z analog were not provided in the cited literature.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HL-60, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (4-hydroxycephalotaxine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action for cephalotaxine and a typical experimental workflow for evaluating the anticancer activity of its analogs.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by cephalotaxine.
Caption: General workflow for in vitro anticancer screening of novel compounds.
Conclusion
While specific data on this compound analogs remains elusive, the broader family of cephalotaxine esters demonstrates significant potential as anticancer agents, particularly against hematological malignancies. The parent compound, cephalotaxine, induces apoptosis through the mitochondrial pathway.[1] Further research, involving the synthesis and rigorous biological evaluation of this compound analogs using standardized protocols as outlined in this guide, is imperative to elucidate their therapeutic potential and mechanism of action. The provided frameworks for experimental design and data presentation are intended to support such future investigations in the development of novel and effective cancer therapies.
References
- 1. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [Synthesis of analogs of cephalotaxine esters and their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxycephalotaxine as an Internal Standard in Mass Spectrometry: A Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. 4-Hydroxycephalotaxine, a structural analog of the antineoplastic agent homoharringtonine and its parent compound cephalotaxine, is commercially available for use as an internal standard. This guide provides a framework for its validation and compares its theoretical performance against other common internal standards, drawing upon established methodologies for structurally similar compounds.
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. The most common types are stable isotope-labeled (SIL) internal standards and structural analogs.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | - Co-elutes with the analyte, providing the best compensation for matrix effects and ionization suppression/enhancement.- Similar extraction recovery to the analyte.- Considered the "gold standard" in quantitative mass spectrometry. | - Can be expensive to synthesize.- Potential for isotopic interference if not carefully selected. |
| Structural Analog (e.g., this compound) | - More cost-effective than SIL internal standards.- Often readily available.- Can provide adequate compensation for variability if chromatographic behavior and extraction efficiency are similar to the analyte. | - May not perfectly co-elute with the analyte, leading to differential matrix effects.- Extraction recovery may differ from the analyte.- Requires careful validation to ensure it accurately reflects the analyte's behavior. |
Experimental Protocol: A Representative Validation Workflow
The following protocol outlines a typical validation procedure for an LC-MS/MS method for a cephalotaxine-related analyte, using a structural analog like this compound as the internal standard. This is based on established bioanalytical method validation guidelines.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).
-
Vortex mix for 15 seconds.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Parameters (Hypothetical)
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte and this compound.
3. Validation Parameters and Acceptance Criteria
The method would be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).
Data Presentation: Representative Validation Results
The following tables present hypothetical yet realistic validation data for a cephalotaxine analog, demonstrating the expected performance of a method using a structural analog internal standard.
Table 1: Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 4.90 | 98.0 |
| 25.0 | 25.5 | 102.0 |
| 100.0 | 99.0 | 99.0 |
| 200.0 (ULOQ) | 198.0 | 99.0 |
| LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV, n=6) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV, n=18) | Inter-Assay Accuracy (%Bias) |
| LQC | 1.5 | 4.5 | -2.0 | 5.8 | -1.5 |
| MQC | 75 | 3.2 | 1.3 | 4.1 | 0.8 |
| HQC | 150 | 2.8 | 0.5 | 3.5 | 0.2 |
| LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Key parameters and criteria for bioanalytical method validation.
A Comparative Analysis of Alkaloid Profiles in the Genus Cephalotaxus
For Researchers, Scientists, and Drug Development Professionals
The genus Cephalotaxus, commonly known as plum yews, has garnered significant attention within the scientific community due to its production of a unique class of tetracyclic alkaloids, some of which exhibit potent anti-leukemic properties.[1][2][3][4] This guide provides a comparative analysis of the alkaloid profiles across different Cephalotaxus species, with a focus on the medicinally important compounds cephalotaxine, harringtonine, and homoharringtonine. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Alkaloid Profiles: A Quantitative Comparison
The concentration and composition of alkaloids can vary significantly among different Cephalotaxus species and even between different tissues of the same plant.[5] The following table summarizes the quantitative data available for the major alkaloids in several Cephalotaxus species. It is important to note that these values can be influenced by factors such as geographic location, season of harvest, and the specific analytical methods employed.[6]
| Species | Plant Part/Culture | Cephalotaxine | Harringtonine | Homoharringtonine | Other Notable Alkaloids | Reference |
| C. harringtonia | Callus Culture | 10.2 mg/kg dry matter | Present (lower than roots) | Present (lower than roots) | Deoxyharringtonine, isoharringtonine | [7] |
| Root Culture | 10.2 mg/kg dry matter | 2.4 mg/kg dry matter | 3.9 mg/kg dry matter | [7] | ||
| Needles | - | 122.14 mg/g of CGAF | 16.79 mg/g of CGAF | [8][9] | ||
| C. fortunei | - | 50-54% of total alkaloids | Present | Present | Cephalotaxinone, acetylcephalotaxine, demethylcephalotaxine | [8] |
| C. griffithii | Needles | - | 122.14 mg/g of CGAF | 16.79 mg/g of CGAF | [8][9] | |
| C. koreana | - | Present | Present | Higher content than other species | 4-hydroxycephalotaxine | [6][8] |
| C. oliveri | Seeds | Present | Present | Present | Cephaloliverines A-F | [1][2][10] |
| C. mannii | - | - | - | - | Cephalomannine | [11] |
| C. sinensis | Fruits, Leaves, Branches | Present | - | Present | [8] |
*CGAF: Cephalotaxus griffithii alkaloid fraction
Experimental Protocols
The accurate quantification and characterization of Cephalotaxus alkaloids rely on robust and well-defined experimental protocols. The following sections detail the methodologies for extraction, separation, and analysis commonly employed in the study of these compounds.
Extraction of Cephalotaxus Alkaloids
a. From Plant Material (e.g., Seeds of C. oliveri) [1]
-
Maceration: Air-dried and powdered plant material (e.g., 14 kg of seeds) is extracted with methanol at room temperature.
-
Solvent Evaporation: The solvent is removed in vacuo to obtain a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in a weak acid solution (e.g., 1% HCl) and partitioned with a non-polar solvent like petroleum ether, followed by a moderately polar solvent like ethyl acetate to remove non-alkaloidal compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 7-8 with an ammonia solution (e.g., 5% NH₃).
-
The free alkaloids are subsequently extracted with an organic solvent such as ethyl acetate.
-
-
Concentration: The organic solvent is evaporated to yield the crude alkaloid extract.
-
Fractionation: The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol to separate different alkaloid fractions.
b. From Callus and Root Cultures (e.g., C. harringtonia) [7][12]
-
Homogenization: Callus or root tissue is homogenized in methanol.
-
Sonication: The homogenate is sonicated for a short period (e.g., 5 minutes) to enhance extraction efficiency.
-
Concentration: The methanol extract is concentrated to dryness under vacuum.
-
Liquid-Liquid Partitioning:
-
The residue is resuspended in a dilute ammonium hydroxide solution (e.g., 0.5% v/v).
-
This aqueous solution is then partitioned with an equal volume of chloroform. The chloroform layer, containing the alkaloids, is collected. This step is reported to recover over 90% of cephalotaxine, harringtonine, and homoharringtonine.
-
-
Final Preparation: The chloroform fraction is concentrated to dryness and the residue is redissolved in methanol for subsequent analysis.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC) [7][12][13][14]
-
Principle: HPLC is a powerful technique for separating and quantifying individual alkaloids based on their differential partitioning between a stationary phase (column) and a mobile phase.
-
Stationary Phase: Reversed-phase columns, such as Nucleosil C18, are commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve optimal separation.
-
Detection: A UV detector is frequently used, with the monitoring wavelength set around 291 nm, which is near the absorbance maxima for cephalotaxine, harringtonine, and homoharringtonine.[12]
-
Quantification: The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated from authentic standards. The limit of detection can be as low as five nanograms per injection.[12]
b. Gas Chromatography-Mass Spectrometry (GC-MS) [15]
-
Principle: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile or derivatized alkaloids.
-
Sample Preparation: Alkaloid extracts may require derivatization to increase their volatility and thermal stability.
-
Gas Chromatography: A capillary column (e.g., HP-5-ms) is used to separate the components of the mixture. The oven temperature is programmed to ramp up to achieve separation.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized, and the resulting fragments are analyzed by the mass spectrometer to provide a unique mass spectrum for each compound, allowing for its identification.
Key Signaling Pathways and Mechanisms of Action
The antitumor activity of certain Cephalotaxus alkaloids, particularly homoharringtonine, has been a major driver of research in this field.[3][4]
Homoharringtonine (HHT):
-
Protein Synthesis Inhibition: HHT is a potent inhibitor of protein synthesis.[4] It acts at the level of the ribosome, interfering with the elongation step of translation. This disruption of protein production is a key mechanism behind its cytotoxic effects on cancer cells.
-
Induction of Apoptosis: By inhibiting protein synthesis, HHT can trigger programmed cell death (apoptosis) in malignant cells.
-
Clinical Significance: Due to its efficacy, especially in treating chronic myeloid leukemia (CML), a semisynthetic form of HHT, omacetaxine mepesuccinate, has been approved for clinical use.[8]
While the mechanism of HHT is the most studied, other Cephalotaxus alkaloids also exhibit biological activities, though their specific signaling pathways are less well-characterized. Further research is needed to elucidate the mechanisms of action of the diverse array of alkaloids present in this genus.
Visualizing Experimental and Biosynthetic Processes
To aid in the understanding of the methodologies and biological context, the following diagrams have been generated.
Caption: Experimental workflow for the extraction and analysis of Cephalotaxus alkaloids.
Caption: Simplified proposed biosynthetic pathway of Cephalotaxine-type alkaloids.
This guide provides a snapshot of the current knowledge on the alkaloid profiles of the Cephalotaxus genus. The intricate diversity of these natural products, coupled with their significant biological activities, underscores the importance of continued research in this area for the discovery and development of new therapeutic agents.
References
- 1. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine homologous alkaloids from seeds of Cephalotaxus oliveri Mast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalotaxus alkaloids - Wikipedia [en.wikipedia.org]
- 4. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [ouci.dntb.gov.ua]
- 7. tandfonline.com [tandfonline.com]
- 8. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cephalomannine; a new antitumour alkaloid from Cephalotaxus mannii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mednexus.org [mednexus.org]
- 15. Quantitative gas chromatography and gas chromatography-mass spectrometry of Cephalotaxus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 4-Hydroxycephalotaxine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various structural analogs of 4-Hydroxycephalotaxine, a natural alkaloid with promising antitumor properties. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate further research and development in this critical area of oncology.
The quest for novel and more effective cancer therapeutics has led to the extensive investigation of natural products and their synthetic derivatives. Among these, the alkaloids derived from the Cephalotaxus genus have shown significant promise. This compound, while not a potent anticancer agent itself, serves as a crucial scaffold for the synthesis of highly active esters. This guide focuses on the comparative efficacy of these structural analogs, with a particular emphasis on Homoharringtonine (HHT), a clinically approved drug for hematological malignancies.
Comparative Efficacy of this compound Analogs
The antitumor activity of this compound analogs is largely attributed to the nature of the ester side chain at the C-3 position of the cephalotaxine core. Structure-activity relationship (SAR) studies have consistently shown that the complexity and specific stereochemistry of this side chain are critical for cytotoxicity.[1] Below is a summary of the in vitro efficacy of key analogs against various cancer cell lines.
| Analog | Cancer Cell Line | Assay | Efficacy (IC50/GI50) | Reference |
| Homoharringtonine (HHT) | MONOMAC 6 (AML) | MTT Assay | ~10 ng/mL | [2][3] |
| MA9.3ITD (AML) | MTT Assay | ~15 ng/mL | [2][3] | |
| MA9.3RAS (AML) | MTT Assay | ~18 ng/mL | [2][3] | |
| THP-1 (Leukemia) | CCK-8 Assay | Dose-dependent inhibition | [4] | |
| OCI-AML3 (Leukemia) | CCK-8 Assay | Dose-dependent inhibition | [4] | |
| MV4-11 (Leukemia) | CCK-8 Assay | Dose-dependent inhibition | [4] | |
| MOLM13 (Leukemia) | CCK-8 Assay | Dose-dependent inhibition | [4] | |
| MDA-MB-231 (TNBC) | Growth Inhibition Assay | >80% inhibition at 20-100 ng/mL | [5] | |
| MDA-MB-468 (TNBC) | Growth Inhibition Assay | >80% inhibition at 20-100 ng/mL | [5] | |
| Cephalotaxine (CET) | HL-60 (Leukemia) | CCK-8 Assay | 4.91 µM | [6] |
| NB4 (Leukemia) | CCK-8 Assay | 16.88 µM | [6] | |
| MoLT-4 (Leukemia) | CCK-8 Assay | 7.08 µM | [6] | |
| Jurkat (Leukemia) | CCK-8 Assay | 5.54 µM | [6] | |
| K562 (Leukemia) | CCK-8 Assay | 22.59 µM | [6] | |
| Raji (Leukemia) | CCK-8 Assay | 18.08 µM | [6] | |
| Drupacine | HepG-2 (Hepatoma) | Not Specified | Potent Inhibitory Activity | [7] |
| MCF-7 (Breast Cancer) | Not Specified | Potent Inhibitory Activity | [7] | |
| SH-SY5Y (Neuroblastoma) | Not Specified | Potent Inhibitory Activity | [7] | |
| Hainanensine | THP-1 (Leukemia) | Not Specified | 0.24 µM | [8] |
| K562 (Leukemia) | Not Specified | 0.29 µM | [8] | |
| Synthetic Cephalotaxine Esters | Leukemia L1210 | In vivo | Varied activity, less potent than harringtonine | [9][10] |
| HL-60 (Leukemia) | Cell Differentiation Assay | Significant induction of differentiation (Compound C1Z) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt (MTT) or WST-8 salt (CCK-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 10^4 cells/well and cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds (e.g., 1-100 µM for CET, 0-100 ng/mL for HHT) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: 35 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The formazan crystals are then solubilized by adding 200 µL of DMSO.
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Assay (Flow Cytometry)
-
Principle: This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Mcl-1, p-MEK, p-ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs, particularly HHT, are mediated through multiple signaling pathways. A primary mechanism is the inhibition of protein synthesis.[10][12] More recent studies have elucidated a more complex interplay of molecular targets.
Homoharringtonine (HHT) Mechanism of Action
HHT is a potent inhibitor of protein synthesis, which leads to the depletion of short-lived proteins that are critical for cancer cell survival and proliferation, such as Mcl-1, cyclin D1, and c-Myc.[5] Furthermore, HHT has been shown to modulate the epigenome in acute myeloid leukemia (AML) by targeting the SP1/TET1/5hmC signaling pathway.[2][3][13]
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 4. Synergistic efficacy of homoharringtonine and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A new cephalotaxine-type alkaloid dimer from Cephalotaxus lanceolata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalotaxine-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of cephalotaxine esters and correlation of their structures with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies on semi-synthesis of cephalotaxine esters and correlation of their structures with antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis of analogs of cephalotaxine esters and their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new kid on the block for acute myeloid leukemia treatment? Homoharringtonine interferes with key pathways in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-Hydroxycephalotaxine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Hydroxycephalotaxine in immunoassays developed for the detection of structurally related Cephalotaxus alkaloids. Understanding the specificity of these assays is critical for the accurate quantification of target analytes in complex matrices and for the development of new therapeutic agents derived from Cephalotaxus species.
Introduction
This compound is a naturally occurring alkaloid found in plants of the genus Cephalotaxus. It shares a core chemical structure with other significant alkaloids such as cephalotaxine, harringtonine, and homoharringtonine, the latter of which is an approved anticancer therapeutic. Immunoassays are valuable tools for the high-throughput screening and quantification of these compounds. However, the structural similarity among Cephalotaxus alkaloids raises the potential for cross-reactivity, where a non-target analyte is detected by the assay, leading to inaccurate results. This guide focuses on the cross-reactivity of this compound in a specific monoclonal antibody-based immunoassay developed for homoharringtonine.
Comparative Cross-Reactivity Data
An indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed for the determination of homoharringtonine (HHT) using a specific monoclonal antibody, MAb 6A1. The specificity of this assay was evaluated by testing its cross-reactivity against other structurally related Cephalotaxus alkaloids.
The cross-reactivity (CR) was calculated using the following formula:
CR (%) = (IC50 of HHT / IC50 of competing compound) × 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Homoharringtonine | 185.3 | 100 |
| Harringtonine | 204.2 | 90.7 |
| Cephalotaxine | > 10,000 | < 1.85 |
| This compound | > 10,000 | < 1.85 |
Data sourced from Pongkitwitoon B, Sakamoto S, Nagamitsu R, et al. A Monoclonal Antibody-Based Enzyme-Linked Immunosorbent Assay for Determination of Homoharringtonine. Planta Med. 2018;84(14):1038-1044.
As the data indicates, the monoclonal antibody MAb 6A1 exhibits high specificity for homoharringtonine. Both cephalotaxine and this compound demonstrated negligible cross-reactivity in this assay, with values of less than 1.85%. This suggests that this specific immunoassay can be used to selectively quantify homoharringtonine in the presence of this compound without significant interference.
Experimental Protocols
The following is a detailed methodology for the indirect competitive enzyme-linked immunosorbent assay (icELISA) used to determine the cross-reactivity of this compound.
Materials and Reagents
-
Coating Antigen: Homoharringtonine-carrier protein conjugate
-
Monoclonal Antibody: MAb 6A1
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG
-
Substrate: 3,3′,5,5′-Tetramethylbenzidine (TMB)
-
Stopping Solution: 2M Sulfuric acid
-
Buffers: Phosphate-buffered saline (PBS), PBS with Tween 20 (PBST)
-
Analytes: Homoharringtonine, Harringtonine, Cephalotaxine, this compound
Experimental Workflow
Figure 1. Workflow for the indirect competitive ELISA.
Detailed Steps:
-
Coating: Microtiter plates were coated with the homoharringtonine-carrier protein conjugate and incubated overnight at 4°C.
-
Washing: The plates were washed with PBST to remove any unbound coating antigen.
-
Competitive Reaction: A solution containing either the homoharringtonine standard or the competing compound (e.g., this compound) at various concentrations was mixed with the monoclonal antibody (MAb 6A1). This mixture was then added to the coated wells and incubated. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of MAb 6A1.
-
Washing: The plates were washed again with PBST to remove unbound antibodies and competing compounds.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody, which binds to the primary antibody (MAb 6A1), was added to each well and incubated.
-
Washing: A final wash with PBST was performed to remove any unbound secondary antibody.
-
Signal Development: TMB substrate was added to the wells. The HRP enzyme on the bound secondary antibody catalyzes the conversion of TMB, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a strong acid (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well was measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
Signaling Pathway and Logical Relationships
The principle of the competitive immunoassay is based on the specific binding between an antibody and its antigen. The logical relationship in this assay is the competition for a limited number of antibody binding sites between the target analyte in the sample and a labeled or immobilized form of the analyte.
Figure 2. Logical relationship of competitive immunoassay.
Conclusion
The evaluated monoclonal antibody-based immunoassay for homoharringtonine demonstrates high specificity with minimal cross-reactivity to this compound. This finding is crucial for research and development activities that require the specific quantification of homoharringtonine in the presence of other related Cephalotaxus alkaloids. The detailed experimental protocol and workflow provided in this guide can be adapted for the development and validation of other immunoassays for natural products. Researchers should always perform thorough cross-reactivity studies to ensure the accuracy and reliability of their immunoassay data.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Hydroxycephalotaxine and its related ester compounds, focusing on their anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising area of oncology.
Introduction
Cephalotaxus alkaloids, a class of natural products isolated from evergreen trees of the Cephalotaxus genus, have garnered significant attention for their potent antitumor activities. Among these, Cephalotaxine and its derivatives have been a focal point of extensive research. This compound, a hydroxylated form of cephalotaxine, serves as a crucial intermediate for the semi-synthesis of various ester derivatives. Esterification at the C4 position has been shown to be a key determinant of the cytotoxic efficacy of these compounds. This guide provides a comparative analysis of this compound and its related esters, offering insights into their structure-activity relationships and mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of this compound and its ester derivatives against various cancer cell lines is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for this compound and several of its key ester derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | > 40 | [1] |
| HCT-8 (Colon Adenocarcinoma) | > 40 | [1] | |
| BEL-7402 (Hepatocellular Carcinoma) | > 40 | [1] | |
| BGC-823 (Gastric Carcinoma) | > 40 | [1] | |
| BS-C-1 (African green monkey kidney cells) | > 40 | [1] | |
| Deoxyharringtonine | HL-60 (Promyelocytic Leukemia) | 0.02 | [2] |
| L1210 (Lymphocytic Leukemia) | Not Reported | [2] | |
| Harringtonine | HL-60 (Promyelocytic Leukemia) | 0.03 | [3] |
| P-388 (Murine Leukemia) | Not Reported | [4] | |
| Homoharringtonine | HL-60 (Promyelocytic Leukemia) | 0.04 | [3] |
| P-388 (Murine Leukemia) | Not Reported | [4] | |
| Isoharringtonine | HL-60 (Promyelocytic Leukemia) | 0.1 | [3] |
| P-388 (Murine Leukemia) | Not Reported | [4] |
Note: Lower IC50 values indicate higher cytotoxic activity. The data clearly indicates that the ester derivatives of the cephalotaxine scaffold are significantly more potent than this compound itself, which shows minimal activity.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the synthesis and evaluation of these compounds.
Synthesis of this compound Ester Derivatives
The synthesis of ester derivatives of this compound typically involves the coupling of this compound with a carboxylic acid. A general procedure is as follows:
-
Protection of Functional Groups: If the carboxylic acid contains other reactive functional groups, they are protected using standard protecting group chemistry.
-
Activation of Carboxylic Acid: The carboxylic acid is activated to facilitate esterification. Common activating agents include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or conversion to an acid chloride using thionyl chloride or oxalyl chloride.
-
Esterification Reaction: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The activated carboxylic acid is then added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize any acid generated during the reaction. The reaction is typically stirred at room temperature or gently heated until completion, which is monitored by thin-layer chromatography (TLC).
-
Deprotection (if necessary): If protecting groups were used, they are removed under appropriate conditions.
-
Purification: The final ester product is purified using column chromatography on silica gel to yield the pure compound. The structure of the synthesized ester is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its ester derivatives) and incubated for a further 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which cephalotaxine esters exert their anti-cancer effects is through the inhibition of protein synthesis and the induction of apoptosis (programmed cell death).[6] The mitochondrial pathway of apoptosis is a key signaling cascade activated by these compounds.
Signaling Pathway of Apoptosis Induced by Cephalotaxine Alkaloids
The following diagram illustrates the general mitochondrial (intrinsic) pathway of apoptosis, which is understood to be activated by cephalotaxine esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. [Studies on semi-synthesis of cephalotaxine esters and correlation of their structures with antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Assessment and Validation of 4-Hydroxycephalotaxine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the purity assessment and validation of 4-Hydroxycephalotaxine reference standards. Ensuring the accuracy and reliability of these standards is critical for the precise quantification of this compound in research and pharmaceutical development, particularly when used as an internal standard in mass spectrometry-based assays.[] This document outlines key analytical techniques, presents a comparative framework for evaluating standards from different sources, and provides detailed experimental protocols for validation.
Comparative Purity Analysis of this compound Standards
The purity of a reference standard is its most critical attribute. Reputable suppliers of this compound standards should provide a comprehensive Certificate of Analysis (CoA) detailing the purity value and the methods used for its determination. When comparing standards, researchers should look for a multi-faceted approach to purity assessment, as no single method can definitively identify and quantify all possible impurities.
A robust purity assessment combines a direct measurement of the main component with the quantification of various impurities. The mass balance approach is a widely accepted method for assigning the purity of organic calibration standards. This involves the separate quantification of the main component (often by quantitative NMR), water content, residual solvents, and non-volatile inorganic impurities.
Below is a hypothetical comparison of two this compound standards, designated as Standard A and Standard B, based on typical data provided in a CoA.
| Parameter | Standard A | Standard B | Method |
| Purity (by Mass Balance) | 99.7% | 99.2% | Calculated |
| Purity (by qNMR) | 99.8% | 99.5% | Quantitative Nuclear Magnetic Resonance |
| Water Content | 0.1% | 0.2% | Karl Fischer Titration |
| Residual Solvents | 0.05% (Acetone) | 0.1% (Methanol) | Headspace Gas Chromatography (HS-GC) |
| Non-Volatile Impurities | < 0.05% | 0.1% | Ash/Residue on Ignition |
| Chromatographic Purity | 99.9% | 99.6% | HPLC-UV |
| Individual Impurity 1 | 0.05% (at RRT 0.92) | 0.2% (at RRT 0.93) | HPLC-UV |
| Individual Impurity 2 | 0.03% (at RRT 1.15) | 0.15% (at RRT 1.14) | HPLC-UV |
| Total Impurities | 0.1% | 0.4% | HPLC-UV |
Note: This table presents hypothetical data for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis provided by the supplier.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring the accuracy of purity assessments. The following are representative methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
This method is used to separate and quantify this compound from its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assignment
qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: A sufficient number of scans to achieve a high signal-to-noise ratio, with a long relaxation delay to ensure full relaxation of all relevant nuclei.
-
Calculation: Purity is calculated based on the ratio of the integrals of specific, well-resolved protons of this compound and the internal standard, taking into account their respective molecular weights and number of protons.
Karl Fischer Titration for Water Content
This is the standard method for determining the water content in a substance.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: A known mass of the this compound standard is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected electrochemically.
Headspace Gas Chromatography (HS-GC) for Residual Solvents
This technique is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for the separation of volatile organic compounds (e.g., a wax column).
-
Oven Program: A temperature gradient to elute all potential solvents.
-
Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard for that solvent.
Validation of the Analytical Method
The analytical methods used for purity assessment must be validated to ensure they are fit for purpose.[2][3] Key validation parameters, in accordance with international guidelines, include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the purity assessment and validation of a this compound reference standard.
This workflow ensures a comprehensive evaluation of the reference standard, leading to a well-characterized and reliable product for research and quality control applications. By following these guidelines and carefully evaluating the data provided by suppliers, researchers can confidently select and utilize high-purity this compound standards in their work.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Hydroxycephalotaxine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Hydroxycephalotaxine, a derivative of the cytotoxic alkaloid Cephalotaxine.
Hazard Assessment and Classification
Quantitative Hazard Data for Cephalotaxine
The following table summarizes the hazard classification for the parent compound, Cephalotaxine, according to the Globally Harmonized System (GHS). This information should guide the handling and disposal procedures for its derivatives.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
Standard Operating Procedure for Disposal
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection (if handling powders or creating aerosols)
2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated at the point of generation and treated as cytotoxic hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any other disposable lab supplies. Collect this waste in a designated, leak-proof, rigid container lined with a purple or yellow bag clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste".[4][5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, scalpels, and other contaminated sharps must be placed in a puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic sharps.[5][6]
3. Labeling and Storage: All waste containers must be properly labeled. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of waste generation
-
The name of the principal investigator or laboratory contact
Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic. This area should be clearly marked.
4. Final Disposal: The ultimate disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[7] The standard and required method for destroying cytotoxic compounds is high-temperature incineration.[4][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Decontamination of Labware
For non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound, follow this decontamination procedure:
-
Initial Rinse: Carefully rinse the labware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or a solvent mixture recommended by your institution's safety protocols). Conduct this rinse in a chemical fume hood.
-
Collect Rinseate: The first solvent rinse (and potentially the second) must be collected and disposed of as hazardous liquid waste.
-
Subsequent Cleaning: After the initial decontamination rinses, the labware can typically be washed using standard laboratory detergents and procedures.
-
Verification: For critical applications, a validated analytical method may be necessary to confirm the absence of residual compound before reusing the equipment.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
